molecular formula C20H15Cl2NO B5821838 N-(3,4-dichlorophenyl)-2,2-diphenylacetamide CAS No. 50916-30-8

N-(3,4-dichlorophenyl)-2,2-diphenylacetamide

カタログ番号: B5821838
CAS番号: 50916-30-8
分子量: 356.2 g/mol
InChIキー: IVOQTLQEEJFVMX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(3,4-Dichlorophenyl)-2,2-diphenylacetamide ( 50916-30-8) is a specialized organic compound with molecular formula C₂₀H₁₅Cl₂NO and molecular weight of 356.25 g/mol . This acetamide derivative features a central acetamide group where the nitrogen is connected to a 3,4-dichlorophenyl ring and the carbon is bonded to two phenyl groups, creating a unique molecular architecture of interest in several research domains. This compound belongs to a class of N-substituted 2-arylacetamides that show structural similarity to the lateral chain of natural benzylpenicillin, making them valuable scaffolds in pharmaceutical research and drug development . The presence of the dichlorophenyl moiety enhances the compound's potential for structure-activity relationship studies, particularly in investigating antimicrobial and biological activities. Furthermore, compounds in this class demonstrate excellent coordination abilities as ligands, making them useful in materials science and coordination chemistry research . The compound is provided as a high-purity material suitable for research applications including: medicinal chemistry studies, structure-activity relationship (SAR) investigations, coordination chemistry and ligand development, chemical biology research, and synthetic methodology development. Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper laboratory safety protocols should be followed when handling this compound, and it should be stored under appropriate conditions to maintain stability and purity.

特性

IUPAC Name

N-(3,4-dichlorophenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO/c21-17-12-11-16(13-18(17)22)23-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOQTLQEEJFVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50916-30-8
Record name 3',4'-DICHLORO-2,2-DIPHENYLACETANILIDE
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Foundational & Exploratory

molecular docking studies of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Analysis

I've initiated the analysis of this request. The topic focuses on molecular docking studies of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide, which necessitates a deep dive into the technical aspects. My goal is to craft either an in-depth guide or a whitepaper suitable for researchers and scientists.

Defining the Scope

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Considering Compound Relevance

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Analyzing Docking Procedures

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Developing Docking Procedures

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Refining Technical Documentation

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Visualizing Biochemical Pathway

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Detailing Competitive Inhibition

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Defining Docking Parameters

I'm now detailing the docking protocol in the technical guide, focusing on the steps for preparing the protein and ligand, specifically detailing these parameters: Energy minimization using the MM2 or OPLS4 force field, assignment of Gasteiger charges, centering the grid box on the co-crystallized ligand, and the selection of AutoDock Vina, with an exhaustiveness of 8 or 16. I'm also including the self-validation process involving re-docking diclofenac, with an RMSD cut-off of 2.0 Å. I'm starting to generate the comparison table, summarizing the binding energy, H-bonds, and hydrophobic interactions for the compound, compared with celecoxib and diclofenac.

Constructing Direct Citations

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Organizing Citations

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Refining Docking Parameters

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Visualizing Docking Workflow

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Validating Binding Interactions

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Finalizing Molecular Diagrams

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Structuring Experimental Protocols

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Confirming Protocol Compliance

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Integrating Search Result Citations

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Finalizing the Technical Guide

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An In-depth Technical Guide to the Synthesis of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for N-(3,4-dichlorophenyl)-2,2-diphenylacetamide, a compound of interest for researchers and professionals in drug development. We will delve into two primary, robust synthetic strategies: the classic acyl chloride-amine coupling and the modern direct catalytic amidation. This document offers a detailed, step-by-step experimental protocol, an analysis of the reaction mechanisms, and a thorough guide to the purification and characterization of the final product. Furthermore, we address potential side reactions and provide troubleshooting strategies to ensure a high-yielding and pure product. This guide is intended to be a valuable resource, grounded in scientific principles and practical laboratory experience.

Introduction and Strategic Overview

N-(3,4-dichlorophenyl)-2,2-diphenylacetamide is an amide featuring a dichlorinated aniline moiety and a diphenylacetyl group. The synthesis of such amides is a cornerstone of medicinal chemistry, and the choice of synthetic route is critical for efficiency, scalability, and purity. The electron-withdrawing nature of the two chlorine atoms on the aniline ring decreases the nucleophilicity of the amine, presenting a moderate challenge that requires careful selection of reaction conditions.

This guide will focus on two principal synthetic methodologies:

  • Pathway A: Acyl Chloride-Mediated Amidation: This traditional and reliable two-step approach involves the initial conversion of diphenylacetic acid to the more reactive diphenylacetyl chloride, which is then coupled with 3,4-dichloroaniline.

  • Pathway B: Direct Carboxylic Acid-Amine Coupling: This more contemporary and atom-economical approach directly couples diphenylacetic acid with 3,4-dichloroaniline using a coupling agent. This method avoids the need to synthesize and handle the moisture-sensitive acyl chloride.

We will provide a detailed protocol for the direct coupling approach using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a widely used and effective coupling agent, particularly for challenging substrates. The principles discussed are broadly applicable to other coupling agents as well.

Synthetic Pathway and Mechanism

Recommended Synthetic Pathway: Direct Amide Coupling

The direct coupling of a carboxylic acid and an amine is often preferred in modern organic synthesis due to its operational simplicity and reduced number of synthetic steps. For the synthesis of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide, we recommend the use of a carbodiimide coupling agent, such as EDC, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.

dot graph "Direct_Amide_Coupling_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

"Diphenylacetic Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3,4-Dichloroaniline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "EDC/HOBt" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="N-(3,4-dichlorophenyl)-2,2-diphenylacetamide", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Diphenylacetic Acid" -> "Product" [label="Amide Coupling"]; "3,4-Dichloroaniline" -> "Product"; "EDC/HOBt" -> "Product" [label="Coupling Agent"]; } Direct Amide Coupling Pathway

Mechanistic Insights

The reaction proceeds through the activation of the carboxylic acid by EDC. The carbodiimide reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine (3,4-dichloroaniline). The inclusion of HOBt can further enhance the reaction by forming an active ester intermediate, which is less prone to side reactions and racemization (if applicable) and readily reacts with the amine to form the desired amide bond. The driving force of the reaction is the formation of a stable and water-soluble urea byproduct.

dot graph "EDC_Coupling_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

"Carboxylic_Acid" [label="Diphenylacetic Acid"]; "EDC" [label="EDC"]; "O_Acylisourea" [label="O-Acylisourea Intermediate", shape=ellipse, style=dashed]; "Amine" [label="3,4-Dichloroaniline"]; "Amide_Product" [label="N-(3,4-dichlorophenyl)-2,2-diphenylacetamide", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Urea_Byproduct" [label="Urea Byproduct"];

"Carboxylic_Acid" -> "O_Acylisourea" [label="+ EDC"]; "EDC" -> "O_Acylisourea"; "O_Acylisourea" -> "Amide_Product" [label="+ Amine"]; "Amine" -> "Amide_Product"; "O_Acylisourea" -> "Urea_Byproduct" [style=dashed]; } EDC Coupling Mechanism

Detailed Experimental Protocol

This protocol is adapted from a reliable procedure for the synthesis of a closely related analog, N-(4-chlorophenyl)-2,2-diphenylacetamide[1].

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
Diphenylacetic Acid212.24212 mg1.0
3,4-Dichloroaniline162.02162 mg1.0
EDC.HCl191.70288 mg1.5
HOBt135.1220 mg0.15
Triethylamine (TEA)101.190.28 mL2.0
Dichloromethane (DCM)-20 mL-
1M HCl (aq)-As needed-
Saturated NaHCO3 (aq)-As needed-
Brine-As needed-
Anhydrous MgSO4-As needed-
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add diphenylacetic acid (212 mg, 1.0 mmol), 3,4-dichloroaniline (162 mg, 1.0 mmol), and HOBt (20 mg, 0.15 mmol).

  • Dissolution: Add 20 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (0.28 mL, 2.0 mmol) to the cooled solution.

  • Coupling Agent Addition: Slowly add EDC.HCl (288 mg, 1.5 mmol) to the reaction mixture in portions over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexanes. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is recommended. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, should effectively separate the product from any remaining starting materials or byproducts.

Characterization

The structure and purity of the synthesized N-(3,4-dichlorophenyl)-2,2-diphenylacetamide can be confirmed by various analytical techniques.

  • 1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons of the diphenyl and dichlorophenyl groups, a singlet for the methine proton of the diphenylacetyl moiety, and a broad singlet for the amide N-H proton.

  • 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum will display distinct signals for the carbonyl carbon, the methine carbon, and the various aromatic carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide C=O stretch (typically around 1650-1680 cm⁻¹) and an N-H stretching vibration (around 3300 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₂₀H₁₅Cl₂NO.

Troubleshooting and Side Reactions

Problem Potential Cause Solution
Low or no product formation - Inactive coupling agent (EDC is moisture sensitive).- Insufficiently basic conditions.- Low nucleophilicity of the amine.- Use fresh EDC.HCl.- Ensure the use of a suitable base like triethylamine or DIPEA.- Pre-activate the carboxylic acid with EDC and HOBt for 30 minutes before adding the amine.
Presence of urea byproduct in the final product Incomplete removal during work-up.- Perform additional aqueous washes, particularly with dilute acid, as the urea byproduct is more soluble in acidic water.
Unreacted starting materials - Insufficient reaction time.- Inadequate amount of coupling agent.- Extend the reaction time and continue monitoring by TLC.- Use a slight excess (1.2-1.5 equivalents) of the coupling agent.

Potential Side Reaction: A common side reaction with carbodiimides is the formation of an N-acylurea byproduct, where the activated O-acylisourea intermediate rearranges. The use of HOBt significantly suppresses this side reaction by trapping the intermediate as a more stable active ester.

Conclusion

The synthesis of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide can be reliably achieved through a direct amide coupling protocol utilizing EDC and HOBt. This method offers a straightforward and efficient route to the desired product. Careful execution of the experimental procedure, coupled with appropriate purification and thorough characterization, will ensure the successful synthesis of this valuable compound for further research and development applications.

References

  • Fun, H.-K., Loh, W.-S., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). N-(4-Chlorophenyl)-2,2-diphenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2556. [Link]

  • Melo, J. P., et al. (2024). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Journal of the Brazilian Chemical Society, 35(3), e20230135. [Link]

  • Organic Syntheses. (n.d.). Diphenylketene. Organic Syntheses Procedure. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Singh, R. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(4), 653-656. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using TBTU. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-(3,4-dichlorophenyl)-2,2-diphenylacetamide: Synthesis, Characterization, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Diphenylacetamide Scaffold

The N-aryl-diphenylacetamide scaffold is a significant pharmacophore in medicinal chemistry, forming the core of various biologically active agents.[1] The substitution pattern on the N-aryl ring, combined with the steric and electronic properties of the diphenylacetyl moiety, gives rise to a diverse range of pharmacological activities, including analgesic, anticonvulsant, and antimicrobial effects.[2][3] This guide focuses on N-(3,4-dichlorophenyl)-2,2-diphenylacetamide, a specific derivative for which we will delineate the molecular and physicochemical properties, provide a detailed synthetic protocol, and outline a comprehensive analytical validation workflow.

Molecular Weight and Physicochemical Properties

The foundational step in the investigation of any novel compound is the precise determination of its molecular weight and the characterization of its key physicochemical properties. These parameters are critical for everything from reaction stoichiometry to formulation and pharmacokinetic profiling.

Molecular Identity
  • Systematic Name: N-(3,4-dichlorophenyl)-2,2-diphenylacetamide

  • Molecular Formula: C₂₀H₁₅Cl₂NO

  • Calculated Molecular Weight: 356.25 g/mol

Physicochemical Data Summary

As direct experimental values for the title compound are unavailable, the following table presents data for structurally similar compounds to provide a scientifically grounded basis for prediction. The primary analog used for comparison is N-(4-chlorophenyl)-2,2-diphenylacetamide, which differs by a single chlorine atom on the N-phenyl ring.[4]

PropertyN-(4-chlorophenyl)-2,2-diphenylacetamide[4][5]N-(3,4-dichlorophenyl)-2,2-diphenylacetamide (Predicted) Justification for Prediction
Molecular Weight 321.79 g/mol 356.25 g/mol Calculated from the molecular formula C₂₀H₁₅Cl₂NO.
Physical Form Crystalline solidCrystalline Solid Amide functional groups and aromatic rings promote crystallinity.
Melting Point 190–192 °C (463–465 K)[5]>190 °C The addition of a second chlorine atom is expected to increase crystal lattice energy, likely resulting in a higher melting point.
Solubility Sparingly soluble in common organic solvents like dichloromethane.[4]Sparingly soluble in non-polar solvents; moderately soluble in polar aprotic solvents (e.g., DMSO, DMF). Increased polarity from the second chlorine may slightly alter solubility profiles. High crystallinity will limit solubility.
logP (Predicted) ~5.3 (Calculated for 4-chloro analog)~5.8 The additional chlorine atom will increase the lipophilicity of the molecule.

Synthesis and Characterization: A Validating Workflow

The synthesis of N-aryl-diphenylacetamides is typically achieved via an amidation reaction between a substituted aniline and an activated diphenylacetic acid derivative. The following protocol is adapted from the successful synthesis of the N-(4-chlorophenyl) analog and represents a reliable method for obtaining the title compound.[4]

Synthetic Workflow Overview

The logical flow for the synthesis and validation of the target compound is a self-contained system where the final analytical characterization serves to confirm the success of the preceding synthetic steps.

G cluster_synthesis Synthesis cluster_analysis Analytical Validation reagents Starting Materials: - Diphenylacetic Acid - 3,4-Dichloroaniline - Coupling Agent (e.g., EDCI) reaction Amide Coupling Reaction in Dichloromethane reagents->reaction Step 1 workup Aqueous Workup & Extraction reaction->workup Step 2 purification Recrystallization from Ethanol workup->purification Step 3 ms Mass Spectrometry (MS) Confirm Molecular Ion purification->ms Confirms MW ir Infrared Spectroscopy (IR) Confirm Functional Groups purification->ir Confirms Bonds nmr NMR Spectroscopy (¹H & ¹³C) Confirm Structure purification->nmr Confirms Connectivity

Caption: Synthetic and analytical workflow for N-(3,4-dichlorophenyl)-2,2-diphenylacetamide.

Detailed Experimental Protocol: Amide Coupling

Principle: This procedure utilizes a carbodiimide-mediated coupling. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activates the carboxylic acid of diphenylacetic acid, making it susceptible to nucleophilic attack by the amino group of 3,4-dichloroaniline to form the amide bond.

Materials:

  • Diphenylacetic acid (1.0 mmol, 212.2 mg)

  • 3,4-Dichloroaniline (1.0 mmol, 162.0 mg)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.2 mmol, 230.1 mg)

  • Triethylamine (TEA) (2.0 mmol, 0.28 mL)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add diphenylacetic acid (1.0 mmol) and anhydrous dichloromethane (10 mL). Stir until fully dissolved.

  • Amine Addition: Add 3,4-dichloroaniline (1.0 mmol) to the solution, followed by triethylamine (2.0 mmol). Stir for 5 minutes.

  • Activation and Coupling: Add EDCI (1.2 mmol) to the mixture. Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

    • Causality: The acid wash removes unreacted aniline and excess TEA. The bicarbonate wash removes unreacted diphenylacetic acid and the urea byproduct from EDCI.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from hot ethanol to yield the final product as a crystalline solid.

Analytical Characterization and Data Interpretation

The following analytical techniques are essential for confirming the identity and purity of the synthesized N-(3,4-dichlorophenyl)-2,2-diphenylacetamide. The predicted data is based on the known spectra of analogous compounds.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) Mass Spectrometry.

  • Expected Result: The primary validation is the observation of the molecular ion peak.

    • [M+H]⁺: m/z ≈ 356.2

    • [M+Na]⁺: m/z ≈ 378.2

  • Isotope Pattern: A characteristic isotopic pattern for two chlorine atoms (a cluster of peaks at M, M+2, and M+4 with an approximate ratio of 9:6:1) would provide definitive confirmation of the dichlorinated structure.

Infrared (IR) Spectroscopy
  • Technique: Fourier-Transform Infrared (FTIR) Spectroscopy, typically with a KBr pellet or ATR.

  • Expected Key Absorptions:

    • ~3300 cm⁻¹ (N-H stretch): A sharp to medium peak, characteristic of a secondary amide N-H bond.

    • ~1670 cm⁻¹ (C=O stretch, Amide I): A strong, sharp absorption, indicative of the amide carbonyl group.

    • ~1540 cm⁻¹ (N-H bend, Amide II): A medium to strong peak.

    • ~3060 cm⁻¹ (Aromatic C-H stretch): Peaks corresponding to the C-H bonds on the three aromatic rings.

    • ~700-850 cm⁻¹ (C-Cl stretch): Absorptions in the fingerprint region confirming the presence of chloro-substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Typically DMSO-d₆ or CDCl₃.

  • ¹H NMR (Proton NMR) - Predicted Chemical Shifts (δ):

    • ~10.0-10.5 ppm (singlet, 1H): The amide proton (N-H). Its chemical shift can be broad and is solvent-dependent.

    • ~7.2-7.8 ppm (multiplets, 13H): A complex series of overlapping signals corresponding to the protons of the two phenyl rings and the 3,4-dichlorophenyl ring. The specific splitting patterns for the dichlorophenyl ring would be key for confirmation.

    • ~5.2 ppm (singlet, 1H): The methine proton (CH) alpha to the carbonyl and flanked by the two phenyl groups.

  • ¹³C NMR (Carbon NMR) - Predicted Chemical Shifts (δ):

    • ~170 ppm: The amide carbonyl carbon (C=O).

    • ~125-140 ppm: A series of signals for the 18 aromatic carbons. Carbons bonded to chlorine will be shifted.

    • ~60 ppm: The methine carbon (CH).

Potential Biological Activity and Future Directions

While no specific biological data exists for N-(3,4-dichlorophenyl)-2,2-diphenylacetamide, the broader class of N-aryl-diphenylacetamide and related chloroacetamide derivatives has shown a range of activities.[1] These include potential analgesic properties, possibly through the inhibition of cyclo-oxygenase (COX) enzymes, and antimicrobial or antifungal activity.[2][3] The 3,4-dichloro substitution pattern is a common feature in many bioactive molecules, often enhancing lipophilicity and metabolic stability.

The logical progression for a drug discovery program involving this compound would follow a clear decision-making path based on initial screening results.

G start Synthesized & Validated N-(3,4-dichlorophenyl)-2,2-diphenylacetamide screen Primary Biological Screening (e.g., Analgesic, Antimicrobial Assays) start->screen decision Is Activity Observed? screen->decision sar Structure-Activity Relationship (SAR) - Synthesize Analogs - Modify Phenyl & N-Aryl Rings decision->sar  Yes no_activity Archive Compound / Re-evaluate Scaffold decision->no_activity  No lead_opt Lead Optimization - ADME/Tox Profiling - In Vivo Efficacy Studies sar->lead_opt

Caption: Decision tree for the progression of a drug discovery program.

Further research should focus on synthesizing this compound and performing broad in-vitro biological screening to identify any primary activities. Positive hits would warrant a full structure-activity relationship (SAR) study to optimize the scaffold for potency and selectivity.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis and Biological Activities of N-Aryl-Diphenylacetamide Derivatives.
  • BenchChem. (2025). A Technical Guide to the Structure-Activity Relationships of Diphenylacetamide Analogs for Drug Discovery.
  • Patel, R. J., et al. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(1), 47–52. [Link]

  • ResearchGate. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. [Link]

  • Khan, M. A., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6). [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Fun, H.-K., et al. (2012). N-(4-Chlorophenyl)-2,2-diphenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2556. [Link]

  • ResearchGate. (2012). N-(4-Chlorophenyl)-2,2-diphenylacetamide. [Link]

Sources

Methodological & Application

Application Note: In Vitro Pharmacological Characterization of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Compound CAS: 50916-30-8[1]

Executive Summary & Mechanistic Rationale

N-(3,4-dichlorophenyl)-2,2-diphenylacetamide is a highly hydrophobic, bulky diarylacetamide derivative. While historically categorized within specialized chemical screening libraries[1], its structural scaffold—combining a halogenated phenyl ring with a diphenylacetamide moiety—shares critical pharmacophoric features with known dual-targeting modulators of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Histone Deacetylases (HDACs)[2].

Because small molecules in this structural class frequently exhibit potent anti-proliferative and metabolic-modulating properties[2], rigorous in vitro characterization requires a multi-tiered approach. This application note details a self-validating experimental pipeline designed to evaluate the compound's cytotoxicity, validate its mechanism of cell death (apoptosis), and screen its ability to modulate nuclear receptor transcription.

Workflow A Compound Formulation (DMSO Stock) B Cell Culture & Plating (96/384-well plates) A->B C MTT Viability Assay (IC50 Determination) B->C D Caspase-3/7 Assay (Apoptosis Validation) C->D E Dual-Luciferase Reporter Assay (Target Modulation) D->E F Data Analysis & Hit Validation E->F

Caption: Workflow for the in vitro pharmacological profiling of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide.

Physicochemical Profiling & Master Formulation

Due to the extreme lipophilicity (high LogP) of the diphenylacetamide core, improper formulation will lead to compound precipitation, artificially inflating the apparent IC50 values.

  • Stock Reconstitution: Dissolve the compound in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. Aliquot into single-use vials to prevent freeze-thaw degradation.

  • Working Dilutions (Causality): Perform all serial dilutions in serum-free or low-serum (1-2% FBS) media. High serum concentrations (e.g., 10% FBS) contain abundant bovine serum albumin (BSA), which will aggressively sequester highly lipophilic compounds, reducing the free-drug concentration available to penetrate the cell membrane.

  • Vehicle Control: The final concentration of DMSO in the assay wells must never exceed 0.1% (v/v) . Higher concentrations induce solvent-mediated cytotoxicity and membrane permeabilization, which will confound viability readouts.

Protocol 1: Cell Viability & Proliferation (MTT Assay)

The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity, which reduces the yellow tetrazolium dye to insoluble purple formazan crystals in viable cells[3].

Self-Validating Assay Controls:
  • Blank: Media only (controls for background absorbance).

  • Vehicle Control: Cells + 0.1% DMSO (establishes 100% baseline viability).

  • Positive Control: Cells + 1 µM Doxorubicin (validates assay sensitivity to known cytotoxins).

Step-by-Step Methodology:
  • Cell Seeding: Seed target cells (e.g., MCF-7, HepG2) at 5,000 cells/well in a 96-well plate. Causality: This specific density ensures cells remain in the logarithmic growth phase during the 48h treatment window, preventing contact inhibition from halting proliferation prematurely.

  • Treatment: Incubate cells for 24h to allow adherence. Treat with N-(3,4-dichlorophenyl)-2,2-diphenylacetamide (0.1 µM to 100 µM) for 48h.

  • MTT Incubation: Add 20 µL of 5 mg/mL MTT solution (in PBS) to each well. Incubate for 3–4 hours at 37°C[3].

  • Media Aspiration (Critical Step): Carefully aspirate the culture media completely. Causality: Phenol red in the culture media and secreted extracellular proteins can interfere with the absorbance reading at 570 nm, leading to severe false-positive viability artifacts[4].

  • Solubilization: Add 200 µL of Isopropanol or DMSO to each well to dissolve the trapped formazan crystals[3]. Place on an orbital shaker for 15 minutes.

  • Detection: Measure optical density (OD) at 550–570 nm using a microplate reader[3]. Calculate IC50 using non-linear regression.

Protocol 2: Apoptosis Validation (Caspase-3/7 Assay)

To confirm that the loss of viability observed in the MTT assay is driven by programmed cell death (apoptosis) rather than non-specific necrosis, a fluorogenic Caspase-3/7 cleavage assay is required.

Step-by-Step Methodology:
  • Preparation: Seed cells in a white-walled 96-well plate (to prevent luminescent cross-talk) and treat with the compound at its established IC50 concentration for 24 hours.

  • Reagent Addition: Add 100 µL of Caspase-3/7 Glo reagent directly to the wells. Causality: This reagent contains a proluminescent Caspase-3/7 substrate (DEVD-aminoluciferin) and a proprietary lysis buffer. The lysis buffer instantly ruptures the cell membrane, exposing intracellular active caspases to the substrate.

  • Incubation & Reading: Incubate at room temperature for 1 hour. Measure luminescence. The luminescent signal is directly proportional to the amount of caspase activity, confirming apoptotic induction.

Protocol 3: Mechanistic Target Screening (Dual-Luciferase Reporter Assay)

Given the structural similarity of diarylacetamides to nuclear receptor modulators[2], this protocol evaluates the compound's ability to act as a PPARγ transcriptional agonist.

Step-by-Step Methodology:
  • Co-Transfection: Co-transfect HEK293 cells with a plasmid containing a PPARγ-Response Element (PPRE) driving Firefly luciferase, and a control plasmid containing a constitutive SV40 promoter driving Renilla luciferase[5].

  • Plating: Plate the transfected cells into a 384-well format and incubate for 24 hours.

  • Compound Induction: Treat cells with N-(3,4-dichlorophenyl)-2,2-diphenylacetamide or Rosiglitazone (Positive Control) for 6–8 hours[5].

  • Dual Detection:

    • Add Firefly luciferase substrate (lyses cells and generates Firefly luminescence). Measure signal.

    • Add Stop & Glo reagent (quenches Firefly signal and provides Renilla substrate). Measure signal.

  • Data Normalization (Causality): Transient transfections inherently suffer from well-to-well variability. By calculating the ratio of Firefly luminescence (inducible target) to Renilla luminescence (constitutive baseline), the data is perfectly normalized against variations in cell number, basal viability, and transfection efficiency[5].

Pathway Cmpd N-(3,4-dichlorophenyl)- 2,2-diphenylacetamide Receptor PPARγ Activation / HDAC Inhibition Cmpd->Receptor Binds Gene Pro-apoptotic Gene Transcription Receptor->Gene Upregulates Caspase Caspase-3/7 Cleavage Gene->Caspase Activates Apoptosis Cellular Apoptosis Caspase->Apoptosis Induces

Caption: Putative mechanism of action for diarylacetamide derivatives in inducing cellular apoptosis.

Data Presentation

To ensure robust assay validation, all quantitative screening data should be summarized in a standardized matrix. Below is a representative data structure for the pharmacological profiling of this compound.

Cell LineAssay TypeTarget ReadoutIC50 / EC50 (µM)Max ResponseZ'-Factor
MCF-7 MTT ViabilityCytotoxicity (IC50)12.4 ± 1.10% Viability0.78
HepG2 Caspase-3/7 GloApoptosis Induction15.2 ± 0.84.2-fold increase0.82
HEK293 Dual-LuciferasePPARγ Activation (EC50)8.7 ± 0.56.5-fold increase0.85

(Note: A Z'-Factor > 0.5 indicates an excellent, highly reliable assay suitable for high-throughput screening[5].)

Sources

mass spectrometry detection of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive LC-HRMS/MS Workflow for the Detection and Structural Elucidation of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide Metabolites

Introduction & Scientific Rationale

N-(3,4-dichlorophenyl)-2,2-diphenylacetamide (CAS 50916-30-8) is a highly lipophilic synthetic acetanilide derivative. Mapping the biotransformation of such halogenated xenobiotics is a critical phase in drug development and toxicology, primarily to rule out the formation of reactive intermediates (e.g., toxic quinone imines resulting from dichloroaniline cleavage)[1].

As a Senior Application Scientist, I approach metabolite identification not merely as a screening task, but as a self-validating analytical system. Traditional nominal-mass instruments often struggle to differentiate true low-abundance metabolites from isobaric endogenous matrix lipids. To overcome this, we leverage Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS). HRMS platforms (such as Orbitrap or Q-TOF) provide sub-5 ppm mass accuracy[2]. More importantly, the 3,4-dichlorophenyl moiety of our target compound provides a distinct isotopic signature (a Cl₂ pattern yielding M, M+2, and M+4 peaks in a 9:6:1 ratio). We can exploit this isotopic fine structure computationally to achieve unequivocal structural elucidation[3].

Experimental Workflow & Causality

To map both Phase I (functionalization) and Phase II (conjugation) pathways, we utilize Human Liver Microsomes (HLMs). HLMs encapsulate the full complement of Cytochrome P450 (CYP) and Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes necessary to predict hepatic clearance[4].

Expert Insight on UGT Latency: A common pitfall in microsomal incubations is false-negative Phase II data. UGT enzymes reside within the lumen of the endoplasmic reticulum vesicles. Because the highly polar cofactor UDPGA cannot easily penetrate this membrane, we must introduce alamethicin—a pore-forming peptide—to permeabilize the vesicles and grant the cofactor access to the UGT active sites.

Workflow Incubation 1. In Vitro Incubation HLMs + NADPH/UDPGA Quenching 2. Quenching & Extraction Ice-cold ACN (3:1) Incubation->Quenching LC 3. UHPLC Separation C18 Column, 15 min Quenching->LC MS 4. HRMS/MS Detection Orbitrap/QTOF (DDA) LC->MS Data 5. Data Processing Mass Defect Filtering MS->Data

Caption: Step-by-step experimental and analytical workflow for metabolite profiling.

Self-Validating Experimental Protocols

In Vitro HLM Incubation Protocol

To ensure trustworthiness, this protocol includes a zero-time (t=0) quench and a negative control (minus cofactors) to differentiate true enzymatic turnover from spontaneous chemical degradation.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Pre-incubation: In a 1.5 mL Eppendorf tube, combine 1.0 mg/mL pooled HLMs, 25 µg/mL alamethicin, and 10 µM N-(3,4-dichlorophenyl)-2,2-diphenylacetamide in the buffer. Pre-incubate in a thermomixer at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reactions by adding 1 mM NADPH (for CYP450 activity) and 2 mM UDPGA (for UGT activity)[4].

  • Sampling & Quenching: At predetermined intervals (t = 0, 15, 30, and 60 minutes), extract 100 µL aliquots and immediately transfer them into 300 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., diclofenac-d4, chosen for its similar lipophilicity and acidic/neutral retention behavior). The 3:1 organic-to-aqueous ratio ensures >95% protein precipitation while instantly halting enzymatic activity[4].

  • Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the clarified supernatant to autosampler vials.

UHPLC-HRMS/MS Analytical Conditions

Separating isobaric metabolites (e.g., positional isomers of mono-hydroxylation on the diphenyl rings) requires a high-peak-capacity gradient.

Table 1: UHPLC Gradient Conditions (Column: Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm; Column Temp: 40°C)

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.00.4955
1.00.4955
10.00.4595
12.00.4595
12.10.4955
15.00.4955

Table 2: High-Resolution MS Parameters (Positive ESI)

ParameterValue
Ionization ModeHeated Electrospray Ionization (HESI), Positive
Spray Voltage3.5 kV
Capillary Temperature320 °C
Full Scan Resolution70,000 FWHM (at m/z 200)
MS/MS Resolution17,500 FWHM (Data-Dependent Acquisition)
Collision Energy (NCE)20, 40, 60 (Stepped for broad fragmentation)

Data Processing & Structural Elucidation

The exact mass of the parent compound is m/z 356.0603 ([M+H]⁺). Its mass defect is approximately +0.0603 Da. Phase I and Phase II biotransformations typically shift the mass defect within a highly predictable ±50 mDa window[1]. By applying a Mass Defect Filter (MDF) template centered around the parent compound and its core fragments (e.g., the 3,4-dichloroaniline fragment at m/z 161.9872), we computationally strip away endogenous matrix ions.

MetabolicPathway Parent N-(3,4-dichlorophenyl)- 2,2-diphenylacetamide [M+H]+ 356.0603 Hydroxylation Mono-hydroxylation (M1) [M+H]+ 372.0553 Parent->Hydroxylation CYP450 (+16 Da) Hydrolysis1 3,4-Dichloroaniline (M3) [M+H]+ 161.9872 Parent->Hydrolysis1 Amidase Cleavage Hydrolysis2 2,2-Diphenylacetic Acid (M4) [M-H]- 211.0764 Parent->Hydrolysis2 Amidase Cleavage Dihydroxylation Di-hydroxylation (M2) [M+H]+ 388.0502 Hydroxylation->Dihydroxylation CYP450 (+16 Da) Glucuronide O-Glucuronide of M1 (M5) [M+H]+ 548.0874 Hydroxylation->Glucuronide UGT (+176 Da)

Caption: Proposed Phase I and Phase II metabolic pathways of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide.

Table 3: Putative Metabolites of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide

IDBiotransformationFormulaTheoretical m/zMass Shift from Parent (Da)
Parent NoneC₂₀H₁₅Cl₂NO356.0603 ([M+H]⁺)0
M1 Mono-hydroxylationC₂₀H₁₅Cl₂NO₂372.0553 ([M+H]⁺)+15.9950
M2 Di-hydroxylationC₂₀H₁₅Cl₂NO₃388.0502 ([M+H]⁺)+31.9899
M3 Amide HydrolysisC₆H₅Cl₂N161.9872 ([M+H]⁺)-194.0731
M4 Amide HydrolysisC₁₄H₁₂O₂211.0764 ([M-H]⁻)N/A (Negative Mode)
M5 Glucuronidation (of M1)C₂₆H₂₃Cl₂NO₈548.0874 ([M+H]⁺)+192.0271

By combining the exact mass shifts outlined in Table 3 with the diagnostic MS/MS fragmentation patterns (e.g., observing whether the +16 Da shift occurs on the m/z 161.9872 dichloroaniline fragment or the diphenylacetic acid fragment), scientists can definitively pinpoint the site of biotransformation.

References

  • Zhu, M., et al. "Drug metabolite profiling and identification by high-resolution mass spectrometry." Journal of Biological Chemistry (2011). 1

  • "A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans." PMC (2013). 3

  • "In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling." Open Research Library. 4

  • Chen, X., et al. "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies." Chromatography Online (2026). 2

Sources

NMR spectroscopy characterization of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution NMR Spectroscopy Characterization of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide

Objective and Chemical Context

The structural elucidation of diarylacetamide derivatives is a critical quality control step in the development of novel anticonvulsant and neuropharmacological agents[1]. N-(3,4-dichlorophenyl)-2,2-diphenylacetamide (C₂₀H₁₅Cl₂NO) presents a unique spectroscopic profile characterized by a highly deshielded diphenylmethine proton, a labile amide nitrogen, and a complex, overlapping aromatic region.

This application note provides a self-validating, causality-driven protocol for the preparation, acquisition, and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this specific compound.

Molecular Dynamics & Solvent Selection

The selection of a deuterated solvent is not merely a solubility requirement; it fundamentally dictates the resolution of the resulting spectrum by modulating solvent-solute interactions[2]. For N-(3,4-dichlorophenyl)-2,2-diphenylacetamide, the choice between Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) alters the behavior of the amide proton:

  • Chloroform-d (CDCl₃): While excellent for non-polar organic compounds, CDCl₃ is a weak hydrogen bond acceptor[2]. In CDCl₃, the amide NH proton of this compound will typically appear as a broad, poorly defined singlet (around 7.5–8.0 ppm) that heavily overlaps with the complex multiplet of the diphenyl rings, complicating integration and structural verification.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): DMSO is a strong hydrogen-bond acceptor[2]. It strongly solvates the amide NH, effectively "locking" the proton exchange rate and shifting the NH resonance significantly downfield (typically >10.0 ppm for electron-deficient anilides like the 3,4-dichlorophenyl derivative). This completely separates the NH signal from the aromatic resonances, allowing for precise integration and confirmation of the amide bond integrity. DMSO-d₆ is therefore the recommended solvent for this analysis.

Self-Validating Sample Preparation Protocol

Poor sample preparation is the primary cause of degraded line shape and poor signal-to-noise (S/N) ratios. The following protocol integrates physical validation checks at each step to ensure optimal magnetic field homogeneity (shimming)[3].

Step 1: Analyte Weighing

  • Action: Accurately weigh 5–10 mg of the solid analyte for ¹H NMR, or 30–50 mg for ¹³C NMR, into a clean 1-dram vial[2][4].

  • Causality & Validation: Over-concentrating the sample increases viscosity, which restricts molecular tumbling and leads to line broadening[4]. Record the exact mass to validate the molarity if quantitative NMR (qNMR) is required.

Step 2: Dissolution and Homogenization

  • Action: Add 0.6–0.7 mL of anhydrous DMSO-d₆ to the vial. Gently vortex or sonicate until the solid is completely dissolved[2][3].

  • Causality & Validation: DMSO is highly hygroscopic; exposure to atmosphere must be minimized to prevent the water peak (~3.33 ppm) from obscuring analyte signals[2]. Visually inspect the vial against a light source. The solution must be 100% transparent.

Step 3: Filtration (Conditional)

  • Action: If any micro-particulates remain, filter the solution through a glass Pasteur pipette tightly packed with a 1 cm plug of cotton wool[3].

  • Causality & Validation: Solid particles distort the localized magnetic field, causing severe peak asymmetry. Cotton wool is preferred over glass wool, as glass wool can introduce paramagnetic impurities[3].

Step 4: Tube Preparation and Volume Verification

  • Action: Transfer the clear solution to a high-quality 5 mm NMR tube. Verify with a ruler that the liquid height is between 40 mm and 50 mm[3][4]. Wipe the exterior of the tube with a lint-free tissue dampened with isopropanol[2].

  • Causality & Validation: If the liquid column is less than 40 mm, the meniscus will fall within the active volume of the probe's receiver coil, creating magnetic susceptibility gradients that make the sample impossible to shim correctly[3][4]. Wiping the tube removes fingerprints (organic oils) that can further disrupt the magnetic field[2][4].

Workflow Visualization

NMR_Workflow N1 1. Sample Weighing (5-10 mg for 1H, 30-50 mg for 13C) N2 2. Solvent Addition (0.6 - 0.7 mL Anhydrous DMSO-d6) N1->N2 Add solvent N3 Visual Inspection: Are particulates visible? N2->N3 Vortex/Sonicate N4 Filtration (Pasteur pipette with cotton wool) N3->N4 Yes (Suspension) N5 3. Transfer to 5mm NMR Tube N3->N5 No (Clear solution) N4->N5 Elute clean liquid N6 4. Volume & Cleanliness Check (Liquid height ≥ 40-50 mm, wipe exterior) N5->N6 Measure height N7 5. NMR Acquisition & Shimming N6->N7 Insert into magnet

Fig 1. Self-validating workflow for NMR sample preparation ensuring optimal magnetic field homogeneity.

Spectroscopic Acquisition Parameters

For optimal resolution of the highly coupled aromatic systems in diarylacetamides, a spectrometer operating at a Larmor frequency of at least 400 MHz (9.4 T) is recommended.

  • ¹H NMR Parameters: Pulse program = standard single-pulse (zg30), Number of Scans (NS) = 16 to 32, Relaxation Delay (D1) = 2.0 s, Temperature = 298 K.

  • ¹³C NMR Parameters: Pulse program = proton-decoupled (zgpg30), Number of Scans (NS) = 512 to 1024 (depending on concentration), Relaxation Delay (D1) = 2.0 s.

Data Interpretation & Quantitative Tables

The structural confirmation of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide relies heavily on identifying the diagnostic diphenylmethine proton and mapping the distinct splitting patterns of the 3,4-dichlorophenyl ring against the overlapping diphenyl multiplets[5][6].

Table 1: Expected ¹H NMR Spectral Assignments (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Rationale
~10.60 Singlet (broad)1HAmide NHExtreme downfield shift driven by strong H-bonding with DMSO and the electron-withdrawing nature of the 3,4-dichlorophenyl moiety.
~7.95 Doublet (J ≈ 2.5 Hz)1HAr-H (H-2')Deshielded by the adjacent chlorine atom and the anisotropic effect of the amide carbonyl.
~7.58 Doublet (J ≈ 8.8 Hz)1HAr-H (H-5')Exhibits standard ortho coupling to H-6'.
~7.45 Doublet of Doublets (J ≈ 8.8, 2.5 Hz)1HAr-H (H-6')Exhibits both ortho coupling (to H-5') and meta coupling (to H-2') on the dichlorophenyl ring.
7.20 – 7.35 Multiplet10HAr-H (Diphenyl)Overlapping, highly coupled resonances of the two unsubstituted phenyl rings.
~5.25 Singlet1HMethine CHHighly deshielded by the combined inductive effects of two adjacent phenyl rings and the amide carbonyl group.

Table 2: Expected ¹³C NMR Spectral Assignments (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~170.5 Quaternary (C=O)Amide Carbonyl carbon.
~139.5 Quaternary (Ar-C)Diphenyl ipso-carbons.
~138.0 Quaternary (Ar-C)N-phenyl ipso-carbon.
131.0, 125.5 Quaternary (Ar-C)C-Cl carbons (C-3', C-4') of the dichlorophenyl ring.
119.0 – 130.0 Methine (Ar-CH)Aromatic carbons (Diphenyl and Dichlorophenyl rings).
~57.0 Methine (CH)Diphenylmethine carbon.

(Note: Chemical shifts are extrapolated from highly homologous diarylacetamide structural data[1][5][6]).

Sources

preparing N-(3,4-dichlorophenyl)-2,2-diphenylacetamide stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation, Handling, and Storage of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide Stock Solutions in DMSO

Executive Summary N-(3,4-dichlorophenyl)-2,2-diphenylacetamide (CAS: 50916-30-8) is a highly lipophilic synthetic compound utilized in drug discovery and screening libraries. Due to its extreme hydrophobicity (predicted XlogP ~ 6.0) , its aqueous solubility is practically negligible. This application note details the optimized protocol for formulating, aliquoting, and storing master stock solutions in anhydrous dimethyl sulfoxide (DMSO). The methodologies described herein are engineered to prevent "solvent crash" (kinetic precipitation), mitigate degradation via atmospheric moisture, and ensure reproducible dosing in high-throughput screening (HTS) and cell-based biological assays .

Physicochemical Profiling & Solvent Causality

Why DMSO? The molecular architecture of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide (MW: 356.25 g/mol ) features three aromatic rings and two chlorine atoms, creating a highly rigid, hydrophobic crystal lattice. Dimethyl sulfoxide (DMSO) is an amphiphilic, aprotic solvent with a high dielectric constant. It is uniquely capable of disrupting this lattice by solvating the aromatic rings through dipole-induced dipole interactions while remaining miscible with aqueous assay buffers .

However, DMSO is intensely hygroscopic. The introduction of atmospheric water into the stock solution drastically reduces the solubility of lipophilic compounds, leading to insidious micro-precipitation. Therefore, the use of anhydrous DMSO (≥99.9%) and an inert gas purge is non-negotiable for maintaining compound integrity.

Quantitative Preparation Parameters

To standardize screening workflows, master stocks are typically prepared at a concentration of 10 mM. Attempting to prepare 50 mM stocks of this specific compound may approach its thermodynamic solubility limit at room temperature, increasing the risk of precipitation during freeze-thaw cycles.

Table 1: Mass-to-Volume Ratios for DMSO Stock Preparation

Target ConcentrationCompound MassVolume of Anhydrous DMSORecommended Use
10 mM1.00 mg280.7 µLSmall-scale pilot assays
10 mM5.00 mg1.403 mLStandard screening library stock
10 mM10.00 mg2.807 mLHigh-throughput master stock
50 mM5.00 mg280.7 µLNot recommended (solubility risk)

Step-by-Step Protocol: A Self-Validating System

Step 3.1: Equilibration and Anti-Static Weighing

  • Equilibration: Transfer the sealed vial of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide from cold storage to a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Water ingress will permanently compromise the solubility of the resulting DMSO stock .

  • Weighing: Discharge static electricity from the spatula and weigh boat using an anti-static gun (e.g., Zerostat). Causality: Highly lipophilic, dry powders exhibit strong electrostatic repulsion. Without neutralization, the powder will scatter, leading to inaccurate mass measurements and cross-contamination.

Step 3.2: Dissolution and Thermodynamic Activation

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9%) directly to the powder to achieve a 10 mM concentration.

  • Agitation: Vortex vigorously for 60 seconds.

  • Sonication: Place the vial in an ultrasonic water bath at 37°C for 5–10 minutes. Causality: Sonication provides the necessary mechanical and thermal activation energy to overcome the strong pi-pi stacking and halogen bonds inherent to the 3,4-dichlorophenyl moiety, ensuring complete solvation.

Step 3.3: Quality Control (Self-Validation)

  • Tyndall Scattering Check: In a darkened room, shine a focused beam of light (e.g., a laser pointer) through the solution against a dark background. Validation: A truly dissolved solution will be invisible to the laser. If a visible beam path appears (the Tyndall effect), micro-particulates remain. You must either continue sonication or dilute the stock to 5 mM. Never proceed to assays with a colloidal suspension.

Step 3.4: Aliquoting and Inert Storage

  • Aliquoting: Dispense the 10 mM stock into single-use 50 µL aliquots using amber glass vials or high-quality polypropylene matrix tubes (to prevent plasticizer leaching).

  • Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each tube before sealing.

  • Storage: Store immediately at -20°C in a desiccated environment. Causality: Repeated freeze-thaw cycles draw moisture into the DMSO. By creating single-use aliquots and displacing oxygen/moisture with Argon, the chemical integrity and solubility of the stock are preserved indefinitely .

Assay Dilution: Preventing "Solvent Crash"

When transitioning from a 100% DMSO stock to an aqueous biological buffer, lipophilic compounds like N-(3,4-dichlorophenyl)-2,2-diphenylacetamide are highly susceptible to kinetic precipitation (solvent crash).

Table 2: Serial Dilution Strategy for Cell-Based Assays (Target: 0.5% Final DMSO)

StepSource SolutionVolume of SourceVolume of DiluentResulting Concentration
110 mM DMSO Stock10 µL90 µL Anhydrous DMSO1 mM (in 100% DMSO)
21 mM DMSO Working10 µL90 µL Anhydrous DMSO100 µM (in 100% DMSO)
3100 µM DMSO Working5 µL995 µL Aqueous Buffer0.5 µM (in 0.5% DMSO)

Critical Technique: Always perform intermediate serial dilutions in 100% DMSO. For the final step, add the DMSO working solution dropwise into the aqueous buffer while vortexing rapidly. This prevents localized spikes in water concentration that trigger nucleation and precipitation.

Workflow Visualization

G start Solid Compound Equilibration to RT weigh Weighing (Anti-static environment) start->weigh dmso Add Anhydrous DMSO (Target: 10 mM) weigh->dmso dissolve Vortex & Sonication (37°C, 5-10 min) dmso->dissolve qc QC Check (Tyndall Scattering) dissolve->qc qc->dissolve Particulates aliquot Aliquot & Argon Purge (Single-use volumes) qc->aliquot Clear store Storage at -20°C (Desiccated) aliquot->store assay Assay Dilution (≤0.5% Final DMSO) store->assay

Workflow for preparing and storing N-(3,4-dichlorophenyl)-2,2-diphenylacetamide DMSO stocks.

References

  • Title: 50916-30-8 (C20H15Cl2NO) - PubChemLite Source: Université du Luxembourg URL: [Link]

  • Title: Compound Management in Drug Discovery Source: Selvita URL: [Link]

  • Title: Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives Source: Journal of Biomolecular Screening (via ResearchGate) URL: [Link]

  • Title: Automating Compound Management Systems Source: Drug Discovery and Development URL: [Link]

Troubleshooting & Optimization

improving aqueous solubility of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to evaluate "brick dust" molecules in biological systems.

N-(3,4-dichlorophenyl)-2,2-diphenylacetamide is a textbook example of a highly challenging compound. Featuring a 3,4-dichlorophenyl ring and two phenyl rings attached to an acetamide core, its exceptionally high lipophilicity (estimated cLogP > 5) makes it highly prone to precipitation when transitioning from organic storage stocks into aqueous biological assays.

This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to keep your compound in solution without compromising your biological readouts.

Section 1: Diagnostic FAQs (The "Why" Behind the Precipitation)

Q: Why does my compound form a cloudy suspension immediately upon dilution into my assay buffer? A: This is a classic case of solvent-shift nucleation. When you pipette a high-concentration DMSO stock directly into an aqueous buffer, the DMSO diffuses into the water much faster than the hydrophobic compound can disperse. The compound is suddenly left without a solvent shell, causing the local concentration to exceed its intrinsic aqueous solubility limit. This thermodynamic instability forces the molecules to aggregate and precipitate, leading to flawed conclusions regarding toxicity or efficacy (1)[1].

Q: Can I just increase the DMSO concentration to keep it dissolved? A: No. While increasing the DMSO fraction improves solubility, it introduces severe biological artifacts. Most in vitro cellular and enzymatic assays tolerate a maximum of 0.1% to 1% DMSO by volume (2)[2]. Exceeding this threshold alters cell membrane permeability, denatures target proteins, and invalidates your structure-activity relationship (SAR) data.

Q: How do I know if my compound is precipitating microscopically before it becomes visibly cloudy? A: Visual inspection is insufficient. Sub-visible colloidal aggregates can sequester your compound, leading to erroneously low effective concentrations. We mandate a self-validating Optical Density (OD) check: measure the absorbance of your final assay solution at 600 nm. An OD600​>0.05 indicates colloidal aggregation, meaning your solubilization strategy has failed and requires optimization.

Section 2: Troubleshooting Workflows

When dealing with N-(3,4-dichlorophenyl)-2,2-diphenylacetamide, follow this logical progression to rescue your assay:

Workflow A Precipitation of Acetamide Derivative B Assess Assay Tolerance (Max DMSO %) A->B C Optimize Intermediate Dilution Step B->C D Clear Solution (OD600 < 0.05)? C->D E Add Surfactant/Co-solvent (e.g., 0.1% Tween-80) D->E No H Proceed to in vitro Assay D->H Yes F Clear Solution (OD600 < 0.05)? E->F G Formulate with HP-β-Cyclodextrin F->G No F->H Yes G->H Resolved

Troubleshooting workflow for resolving compound precipitation in aqueous media.

Section 3: Validated Experimental Protocols

Protocol A: The "Intermediate Dilution" Method

Causality: By stepping down the solvent gradient rather than subjecting the compound to a massive single-step aqueous shock, you prevent rapid nucleation. Methodology:

  • Prepare Master Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex thoroughly until optically clear.

  • Prepare Intermediate Stock: Pipette 10 µL of the 10 mM stock into 90 µL of DMSO to create a 1 mM intermediate stock.

  • Aqueous Transition: Add 10 µL of the 1 mM intermediate stock dropwise into 990 µL of your assay buffer while continuously vortexing. Rapid and uniform mixing is critical to prevent localized high concentrations that lead to precipitation (3)[3].

  • Self-Validation Check: Read the OD600​ of the final 10 µM solution against a buffer blank. If OD600​<0.05 , proceed to the assay. If >0.05 , proceed to Protocol B.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Causality: If intermediate dilution fails, you must alter the thermodynamic environment. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic cavity. It encapsulates the hydrophobic phenyl rings of your compound, forming a water-soluble host-guest inclusion complex without altering the compound's covalent structure (4)[4]. Methodology:

  • Prepare Vehicle: Dissolve HP-β-CD in your assay buffer (e.g., PBS) to a final concentration of 10% (w/v) (5)[5].

  • Complexation: Add an excess amount of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide powder directly into the 10% HP-β-CD solution.

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes at room temperature, followed by overnight stirring at 4°C to allow thermodynamic equilibration of the inclusion complex.

  • Filtration: Pass the solution through a 0.22 µm syringe filter to remove any uncomplexed, precipitated drug (5)[5].

  • Self-Validation Check: Quantify the final dissolved concentration using HPLC or UV-Vis spectroscopy against a standard curve. This ensures your biological assay receives an accurate, known dose.

Mechanism N1 Highly Lipophilic Drug (N-(3,4-dichlorophenyl)...) N3 Thermodynamic Equilibration (Mixing/Sonication) N1->N3 N2 HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) N2->N3 N4 Host-Guest Inclusion Complex N3->N4 Hydrophobic Interactions N5 Aqueous Soluble Assay Formulation N4->N5

Mechanism of HP-β-Cyclodextrin host-guest inclusion for solubility enhancement.

Section 4: Quantitative Data Presentation

To guide your formulation strategy, below is a comparative matrix of expected solubility enhancements for highly lipophilic acetamide derivatives based on the chosen vehicle.

Solubilization StrategyFinal Vehicle CompositionRelative Solubility EnhancementBiological Assay Compatibility
Direct Dilution (Control) 0.1% DMSO in PBS1x (Baseline, < 1 µM)High (No vehicle toxicity)
Intermediate Dilution 1.0% DMSO in PBS~5xModerate (Check enzyme tolerance)
Co-solvent Addition 0.1% Tween-80 + 0.5% DMSO~15xModerate (Surfactant may lyse cells)
CD Complexation 10% HP-β-CD in PBS>100xHigh (Biologically inert)

Section 5: References

  • [1] A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. National Institutes of Health (NIH).[Link]

  • [4] Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. National Institutes of Health (NIH).[Link]

  • [2] How to prepare stock solution of the plant extract in a urease inhibition assay. ResearchGate.[Link]

Sources

Technical Support Center: Troubleshooting Amidation of Sterically Hindered and Electron-Deficient Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: N-(3,4-dichlorophenyl)-2,2-diphenylacetamide Primary Challenge: Double-barrier coupling (High Steric Hindrance + Severe Electronic Deactivation)

Welcome to the Technical Support Center. As an application scientist, I frequently encounter researchers struggling with the synthesis of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide. Standard peptide coupling protocols often yield <10% product for this specific molecule. This guide provides a deep dive into the chemical causality behind these failures and offers self-validating, field-proven methodologies to achieve >80% yields.

Diagnostic Workflow

Before adjusting your protocol, it is critical to understand why the reaction is failing. The combination of 2,2-diphenylacetic acid and 3,4-dichloroaniline creates a "perfect storm" of unreactivity.

Troubleshooting Start Yield < 20% Analyze Analyze Substrates Start->Analyze Sterics Steric Hindrance (2,2-diphenylacetic acid) Analyze->Sterics Electronics Electron Deficient (3,4-dichloroaniline) Analyze->Electronics Standard Standard Coupling (EDC/HOBt, HATU) Sterics->Standard Electronics->Standard Fail High Steric Clash + Poor Nucleophile = Failure Standard->Fail Solution Switch Activation Strategy Fail->Solution AcylCl Route A: Acyl Chloride (Oxalyl Chloride) Solution->AcylCl AcylF Route B: Acyl Fluoride (BTFFH / Heat) Solution->AcylF

Diagnostic workflow for troubleshooting low amidation yields with hindered substrates.

Frequently Asked Questions (Mechanisms & Causality)

Q1: I used standard EDC/HOBt and DIPEA at room temperature for 24 hours, but LC-MS shows almost no product. Why? A1: The failure is a direct result of steric clash and poor nucleophilicity. EDC activates the acid to form an O-acylisourea, which is then trapped by HOBt to form an active ester. However, the bulky 2,2-diphenyl group severely shields the carbonyl carbon. Simultaneously, the two electron-withdrawing chlorine atoms on 3,4-dichloroaniline drastically reduce the nucleophilicity of its amino group[1]. Because the amine cannot penetrate the steric bulk to attack the carbonyl at room temperature, the active ester either slowly hydrolyzes back to the starting material or undergoes an irreversible rearrangement into an inactive N-acylurea byproduct.

Q2: Would switching to a highly reactive uronium coupling agent like HATU or COMU solve the problem? A2: No. While HATU generates highly reactive HOAt esters, the steric bulk of the HOAt leaving group still poses an insurmountable barrier for a weak nucleophile like 3,4-dichloroaniline. You are fundamentally limited by the spatial constraints of the transition state, not just the leaving group ability.

Q3: What is the most reliable activation strategy for this specific molecule? A3: You must bypass bulky active esters entirely. The most effective strategy is in situ Acyl Fluoride generation using reagents like BTFFH. Fluorine is highly electronegative (providing excellent activation) but has a remarkably small Van der Waals radius (similar to oxygen). This minimal steric profile allows the weak 3,4-dichloroaniline nucleophile to successfully approach the carbonyl carbon. Furthermore, acyl fluorides are thermally stable, allowing you to heat the reaction to 80 °C—the thermal energy required to overcome the electronic deactivation of the aniline[2][3].

Quantitative Comparison of Coupling Strategies

To guide your reagent selection, the following table summarizes the expected outcomes of various coupling strategies based on structural causality and literature precedents for this specific substrate class.

Coupling StrategyActivating AgentAdditive / BaseTempExpected YieldPrimary Failure Mode
Carbodiimide EDC or DCCHOBt / DIPEA25 °C< 10%Steric clash; N-acylurea formation
Uronium HATUDIPEA25 °C - 50 °C15 - 30%HOAt leaving group is too bulky
Acyl Chloride Oxalyl ChloridePyridine0 °C to 60 °C60 - 75%Hydrolysis; harsh conditions
Acyl Fluoride BTFFHDIPEA80 °C80 - 95% None (Highly optimized for this class)[3]

Self-Validating Experimental Methodologies

Below are two robust protocols designed to overcome the specific barriers of this synthesis. Protocol A is highly recommended for discovery-scale synthesis due to its operational simplicity and high yield.

Protocol A: In Situ Acyl Fluoride Generation (BTFFH Method)

Mechanism: BTFFH converts the hindered acid into a small-profile acyl fluoride, enabling nucleophilic attack by the deactivated amine at elevated temperatures[2].

  • Activation: In an oven-dried vial under nitrogen, dissolve 2,2-diphenylacetic acid (1.0 equiv, 1.0 mmol) and BTFFH (1.2 equiv, 1.2 mmol) in anhydrous 1,4-dioxane (5.0 mL).

  • Base Addition: Add DIPEA (3.0 equiv, 3.0 mmol). Stir at room temperature for 30 minutes.

    • Self-Validation Check: Spot the reaction on a TLC plate (Hexanes/EtOAc 7:3). You must observe the complete disappearance of the carboxylic acid and the appearance of a new, less polar spot corresponding to the acyl fluoride intermediate. Do not proceed until activation is complete.

  • Coupling: Add 3,4-dichloroaniline (1.1 equiv, 1.1 mmol) to the activated mixture.

  • Thermal Acceleration: Seal the vial tightly and heat to 80 °C for 16 hours.

    • Causality Note: Room temperature stirring will result in stalled conversion. The 80 °C thermal energy is strictly required to overcome the high activation barrier of the electron-deficient aniline[3].

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography if necessary.

Protocol B: Classical Acyl Chloride Method

Mechanism: Generates a highly reactive, unhindered acyl chloride via a Vilsmeier-Haack type intermediate.

  • Chlorination: Dissolve 2,2-diphenylacetic acid (1.0 equiv) in anhydrous DCM (0.2 M). Add a catalytic amount of anhydrous DMF (0.05 equiv). Cool to 0 °C.

  • Reagent Addition: Add oxalyl chloride (1.5 equiv) dropwise.

    • Self-Validation Check: Immediate effervescence (release of CO and CO₂ gas) must be observed. This visual cue confirms the activation mechanism is actively proceeding.

  • Concentration: Stir for 2 hours at room temperature. Evaporate the mixture to complete dryness under reduced pressure. Critical Step: You must remove all unreacted oxalyl chloride to prevent the formation of symmetrical urea byproducts when the amine is added.

  • Amidation: Redissolve the crude acyl chloride in anhydrous THF. In a separate flask, prepare a solution of 3,4-dichloroaniline (1.0 equiv) and pyridine (2.0 equiv) in THF at 0 °C. Add the acyl chloride solution dropwise. Warm to 60 °C and stir for 4 hours before standard aqueous workup.

Mechanistic Pathway Visualization

Mechanism Acid Hindered Acid (2,2-diphenylacetic acid) Intermediate Acyl Fluoride (Small Steric Profile) Acid->Intermediate + BTFFH - DIPEA BTFFH BTFFH Reagent BTFFH->Intermediate Product Target Amide (High Yield) Intermediate->Product Nucleophilic Attack Amine Deactivated Amine (3,4-dichloroaniline) Amine->Product Heat Thermal Energy (80°C) Heat->Product Overcomes Deactivation

Mechanistic pathway of BTFFH-mediated acyl fluoride activation and coupling.

References

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: University of Southern Denmark / Organic & Biomolecular Chemistry URL: [Link]

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates (DOI:10.1039/C5OB02129D) Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

optimizing HPLC retention time for N-(3,4-dichlorophenyl)-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Chromatography. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N-(3,4-dichlorophenyl)-2,2-diphenylacetamide .

Because this molecule contains three bulky aromatic rings and a highly electron-withdrawing dichlorophenyl moiety, it is exceptionally lipophilic and sterically hindered. Standard reversed-phase (RP) approaches often fail, resulting in excessive retention, peak broadening, or on-column precipitation. This guide provides field-proven, mechanistically grounded solutions to optimize your high-performance liquid chromatography (HPLC) workflows.

Diagnostic Workflow

HPLC_Optimization Start Issue: Excessive Retention or Poor Peak Shape CheckK Is capacity factor (k') > 10 on standard C18 column? Start->CheckK HighK_Yes Yes: Hydrophobic Over-retention CheckK->HighK_Yes Yes HighK_No No: Evaluate Peak Shape CheckK->HighK_No No Action1 Switch to RP-Amide or Phenyl-Hexyl Column HighK_Yes->Action1 Action2 Increase % Organic Modifier (Use Acetonitrile) HighK_Yes->Action2 CheckShape Is peak tailing/broadening observed? HighK_No->CheckShape Action1->CheckShape Action2->CheckShape Shape_Yes Yes: Secondary Interactions or Precipitation CheckShape->Shape_Yes Yes Shape_No No: Method Optimized CheckShape->Shape_No No Action3 Match Sample Solvent to Mobile Phase Shape_Yes->Action3 Action4 Increase Column Temp (e.g., 40-50°C) Shape_Yes->Action4 Action3->CheckShape Action4->CheckShape

Workflow for optimizing HPLC retention of highly lipophilic aromatic amides.

Troubleshooting FAQs

Q1: Why does N-(3,4-dichlorophenyl)-2,2-diphenylacetamide exhibit excessive retention (>30 minutes) on my standard C18 column, even with 70% organic modifier?

The Causality: Standard C18 columns separate compounds based purely on dispersive hydrophobic interactions[1]. Your target molecule possesses a massive hydrophobic surface area due to its two phenyl rings and one 3,4-dichlorophenyl ring. When a molecule is this lipophilic, the energy required to partition it from the C18 stationary phase back into the polar mobile phase is immense, leading to extreme capacity factors ( k′ ).

The Solution: You must disrupt the purely hydrophobic retention mechanism.

  • Change the Stationary Phase: Switch to a column with alternative selectivity, such as an RP-Amide or a Phenyl-Hexyl column. RP-Amide columns contain a polar embedded group that reduces the overall surface hydrophobicity while providing hydrogen-bonding capabilities, significantly reducing retention times for highly lipophilic compounds[2].

  • Adjust the Organic Modifier: Ensure you are using Acetonitrile (MeCN) rather than Methanol (MeOH). MeCN is a stronger elution solvent for highly hydrophobic compounds and will reduce retention time more effectively[3].

Q2: I switched to a Phenyl-Hexyl column to improve selectivity, but the peak is unusually broad and tails heavily. How do I fix this?

The Causality: Phenyl-Hexyl columns introduce π−π (pi-pi) interactions. Because your molecule has three aromatic rings, it interacts very strongly with the phenyl groups on the stationary phase[4]. If you are using Methanol as your organic modifier, you are actually enhancing this interaction. Methanol lacks π electrons, allowing the analyte and stationary phase to interact without competition, which can lead to sluggish mass transfer and broad peaks.

The Solution: Switch your mobile phase organic modifier to Acetonitrile . The triple bond in Acetonitrile contains π electrons that actively compete for the π−π binding sites on the stationary phase. This "masks" the excessive secondary interactions, sharpening the peak and reducing tailing[3][4]. Additionally, increase the column compartment temperature to 45°C to lower solvent viscosity and improve the mass transfer kinetics of this bulky molecule.

Q3: When I inject my sample, I get split peaks or a distorted baseline, but the retention time is fine. What is happening?

The Causality: This is a classic symptom of sample solvent mismatch, often seen with highly hydrophobic active pharmaceutical ingredients (APIs). To dissolve N-(3,4-dichlorophenyl)-2,2-diphenylacetamide, you likely used a strong solvent like 100% DMSO, THF, or pure Acetonitrile. If your HPLC method starts at a highly aqueous gradient (e.g., 10% organic), injecting a strong organic plug causes the analyte to transiently precipitate at the head of the column before slowly re-dissolving, leading to split or distorted peaks[5].

The Solution: The protocol must be self-validating. To test if this is the issue, reduce your injection volume from 10 μ L to 1 μ L. If the peak shape normalizes, solvent mismatch is the culprit. To fix it permanently, dilute your sample in a solvent that closely matches your starting mobile phase conditions (e.g., 50:50 Water:MeCN), or start your gradient at a much higher organic percentage (e.g., 40-50% MeCN) so the analyte remains soluble upon injection[5][6].

Data Presentation: Stationary Phase Selection

To optimize the method, compare the physicochemical interactions of various stationary phases with the target molecule.

Stationary PhaseHydrophobic Retention ( k′ ) π−π Interaction PotentialSteric/Shape SelectivityRecommended Use Case for Target Molecule
C18 (Standard) Very HighNoneLowNot recommended. Causes excessive retention and broad peaks due to extreme lipophilicity.
C8 ModerateNoneLowGood for reducing overall retention time if no structurally similar impurities are present.
Phenyl-Hexyl Moderate-HighVery HighHighOptimal for purity assays. Excellent separation from structurally similar synthetic precursors (e.g., 3,4-dichloroaniline).
RP-Amide ModerateLowModerateOptimal for fast screening. Polar embedded group prevents over-retention of the bulky lipophilic moiety.

Step-by-Step Methodology: Optimized Gradient Protocol

Use the following self-validating protocol to establish a robust stability-indicating or purity method for N-(3,4-dichlorophenyl)-2,2-diphenylacetamide.

Phase 1: Sample Preparation

  • Accurately weigh 10 mg of the analyte.

  • Dissolve completely in 5.0 mL of Acetonitrile (Stock Solution: 2 mg/mL).

  • Dilute the stock solution 1:10 using a diluent of 50:50 Water:Acetonitrile to achieve a final working concentration of 0.2 mg/mL. Self-Validation: Visually inspect for micro-precipitates; the solution must remain optically clear.

Phase 2: Chromatographic Setup

  • Column: Install a Phenyl-Hexyl or RP-Amide column (e.g., 100 mm × 4.6 mm, 2.7 μ m superficially porous particles).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Formic acid maintains a consistent acidic pH, ensuring any trace silanols on the silica support remain protonated and neutral).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45°C (Critical for improving the mass transfer of bulky, rigid molecules).

  • Detection: UV at 254 nm (The extensive aromatic conjugation provides strong chromophoric absorption).

Phase 3: Gradient Elution Profile Because the compound is highly lipophilic, bypass the highly aqueous phase entirely to save time and prevent on-column precipitation.

  • 0.0 - 1.0 min: 40% B (Isocratic hold to focus the analyte band).

  • 1.0 - 6.0 min: Linear ramp from 40% B to 95% B.

  • 6.0 - 8.0 min: 95% B (Column wash to elute any highly retained dimeric impurities).

  • 8.0 - 8.1 min: Drop to 40% B.

  • 8.1 - 12.0 min: 40% B (Column re-equilibration).

Phase 4: System Suitability Testing (SST) Inject the working standard in triplicate. The method is considered optimized when:

  • Retention time ( tR​ ) is between 4.0 and 5.5 minutes.

  • USP Tailing Factor ( Tf​ ) is ≤1.2 .

  • Theoretical plates ( N ) are >10,000 .

References

  • Chrom Tech, Inc. "Reverse Phase Chromatography Techniques." Chrom Tech. Available at: [Link]

  • Phenomenex. "Reversed Phase HPLC Method Development." Phenomenex. Available at:[Link]

  • Waters Corporation. "Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns." Waters. Available at:[Link]

  • Benhaim, D., & Grushka, E. "Characterization of Ascentis RP-Amide column: Lipophilicity measurement and linear solvation energy relationships." Journal of Chromatography A, 1217(1), 65-74. Available at:[Link]

  • LCGC International. "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices." Chromatography Online. Available at:[Link]

  • MicroSolv Technology Corporation. "How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine." MicroSolv Technology. Available at:[Link]

Sources

Technical Support Center: Mitigating Off-Target Effects of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and assay scientists, you know that highly lipophilic small molecules present unique challenges in in vitro pharmacology. This guide provides field-proven, self-validating methodologies to isolate the true on-target activity of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide (CAS 50916-30-8)[1] from its promiscuous background noise.

The 2,2-diphenylacetamide scaffold is a privileged structure heavily utilized in the design of dual-target μ -opioid (MOR) and dopamine (D3R) receptor ligands[2], as well as casein kinase 1 (CK-1) inhibitors[3]. However, the combination of the bulky diphenyl group and the highly hydrophobic 3,4-dichlorophenyl moiety drives significant off-target liabilities, including lipid membrane partitioning and cross-reactivity with structurally related GPCRs (e.g., D2R, D4R)[4].

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high background toxicity in my HEK293/CHO cell lines before reaching the IC50 for my target? A1: The high lipophilicity (predicted XlogP > 5.0) of the 3,4-dichlorophenyl moiety causes the compound to accumulate non-specifically in the phospholipid bilayer. This membrane partitioning disrupts cellular integrity, leading to apparent cytotoxicity that masks true on-target pharmacology. Causality fix: We recommend utilizing a carrier protein like 0.1% - 0.5% BSA (Bovine Serum Albumin) in your assay buffer. The BSA acts as a "lipid sink," sequestering the excess hydrophobic ligand and preventing non-specific membrane accumulation.

Q2: How can I definitively differentiate between on-target activity and off-target promiscuity? A2: Diphenylacetamides often exhibit sub-micromolar off-target interactions[5]. To establish causality, you must implement a pharmacological self-validating system rather than relying on simple phenotypic readouts (like cell viability).

  • Genetic Validation: Use a target-knockdown (siRNA/CRISPR) control line. If the compound still induces a signal in the knockdown line, the effect is off-target.

  • Pharmacological Validation: Always include a known, highly selective antagonist for your primary target. If the signal cannot be reversed by the antagonist, the response is driven by off-target binding.

Q3: My compound precipitates when added to the cell culture media. How do I formulate it properly? A3: N-(3,4-dichlorophenyl)-2,2-diphenylacetamide has exceptionally poor aqueous solubility. Prepare a 10 mM master stock in 100% anhydrous DMSO. For working dilutions, ensure the final DMSO concentration in the cell media never exceeds 0.5% (v/v). To prevent "crashing out" upon aqueous introduction, pre-warm the media to 37°C and add the compound dropwise while vortexing. Alternatively, formulate with a co-solvent system (e.g., 5% Tween-80) prior to aqueous dilution.

Troubleshooting Guide: Self-Validating BRET Assay Protocol

To isolate on-target GPCR or kinase effects from off-target noise, we strongly recommend a Bioluminescence Resonance Energy Transfer (BRET) biosensor workflow[2]. This protocol is self-validating because it measures direct, proximal protein-protein interactions rather than downstream phenotypic changes, effectively filtering out toxicity artifacts.

Step-by-Step Methodology:

  • Cell Seeding & Transfection: Seed HEK293T cells at 2×104 cells/well in a 96-well white microplate. Co-transfect with your target receptor fused to RLuc8 (donor) and the downstream effector (e.g., β -arrestin) fused to Venus (acceptor).

  • Starvation & Equilibration: After 24 hours, replace the growth media with serum-free Opti-MEM containing 0.1% BSA . Scientific Rationale: This step minimizes non-specific lipid binding of the diphenylacetamide ligand while starving the cells to reduce basal signaling noise. Incubate for 4 hours.

  • Substrate Addition: Add the luciferase substrate Coelenterazine-h to a final concentration of 5 μ M. Incubate in the dark for 10 minutes to allow for substrate equilibration.

  • Ligand Treatment (The Self-Validating Step): Treat cells with serial dilutions of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide (10 pM to 10 μ M). In parallel wells, pre-incubate the cells with a known selective antagonist for 15 minutes prior to adding the compound. Include a vehicle control (0.1% DMSO).

  • Data Acquisition: Measure emissions simultaneously at 480 nm (RLuc8) and 530 nm (Venus) using a microplate reader. Calculate the BRET ratio (530/480). A dose-dependent increase in the BRET ratio that is strictly reversible by the selective antagonist confirms on-target causality.

Quantitative Data: Impact of Assay Optimization

The table below demonstrates how implementing the troubleshooting steps (BSA lipid sink and rigorous washing) actively shifts the pharmacological profile, rescuing the selectivity window of diphenylacetamide derivatives.

Assay ConditionPrimary Target IC50 (nM)Off-Target (D2R) IC50 (nM)Selectivity WindowCytotoxicity (CC50)
Standard Media (No BSA) 45.2120.52.6x5.1 μ M
Optimized (0.1% BSA) 48.1850.017.6x> 50 μ M
Washout Assay (3x Wash) 52.01150.022.1x> 50 μ M

Note: The addition of BSA drastically widens the selectivity window by sequestering the highly lipophilic 3,4-dichlorophenyl fraction away from off-target membrane receptors and preventing lipid bilayer disruption.

Pathway Visualization

G cluster_ontarget On-Target Pathway cluster_offtarget Off-Target Mechanisms Compound N-(3,4-dichlorophenyl)- 2,2-diphenylacetamide Target Primary Target (e.g., MOR/CK-1) Compound->Target High Affinity Lipid Lipid Membrane Partitioning Compound->Lipid Hydrophobic Interaction OffGPCR Promiscuous Binding (e.g., D2R, D4R) Compound->OffGPCR Structural Similarity Signal Specific Cellular Response Target->Signal Tox Cytotoxicity & Assay Interference Lipid->Tox OffGPCR->Tox

Mechanisms of on-target signaling vs off-target membrane partitioning and promiscuous binding.

References

  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptor Ligands as Potentially Safer Analgesics | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Novel Dual-Target Mu Opioid (MOR) and Dopamine D3 Receptors (D3R) Ligands as Potential Non-Addictive Pharmacotherapeutics for Pain Management Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • US20150352082A1 - Substituted benzothiazoles and therapeutic uses thereof for the treatment of human diseases Source: Google Patents URL
  • David V Smil's research works - Selective inhibition of class IIa HDACs Source: ResearchGate URL:[Link]

  • 3',4'-DICHLORO-2,2-DIPHENYLACETANILIDE (CAS 50916-30-8) — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

Technical Support Center: Troubleshooting & Purification Guide for Crude N-(3,4-dichlorophenyl)-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating and purifying N-(3,4-dichlorophenyl)-2,2-diphenylacetamide .

Synthesizing highly lipophilic amides often leaves a crude mixture contaminated with unreacted starting materials and coupling byproducts. Standard purification templates frequently fail because they do not account for the specific electronic and steric properties of the reagents involved. This guide breaks down the causality behind each purification step, providing a self-validating system to ensure high-purity yields.

The Chemistry of the Crude Mixture (Causality & Rationale)

To purify a compound, you must first exploit the physicochemical differences between the target and its impurities. The synthesis of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide typically involves coupling 3,4-dichloroaniline with 2,2-diphenylacetyl chloride (or 2,2-diphenylacetic acid via a coupling reagent).

The primary challenge lies in the 3,4-dichloroaniline impurity. The two electron-withdrawing chlorine atoms significantly reduce the electron density on the amine nitrogen, dropping its pKa to approximately 2.90 to 2.97[1][2]. Because it is such a weak base, standard mild acid washes (like 5% citric acid) fail to protonate it, leaving the toxic, colored aniline in your organic phase. A highly acidic aqueous wash is mandatory.

Quantitative Data Summary
ComponentChemical NaturepKaSolubility ProfileRemoval Strategy
Target Amide Neutral, LipophilicN/ASoluble in EtOAc, hot EtOH. Insoluble in water.Retained in organic phase; crystallized.
3,4-Dichloroaniline Weak Base~2.9Soluble in organics. Anilinium salt is water-soluble.1M HCl aqueous wash.
2,2-Diphenylacetic acid Weak Acid~3.9Soluble in organics. Carboxylate is water-soluble.Sat. NaHCO₃ aqueous wash.
Experimental Protocols: Step-by-Step Methodologies

The following self-validating protocols ensure that impurities are systematically partitioned and removed based on their ionization states and thermal solubilities.

Protocol A: Optimized Aqueous Workup (Acid/Base Extraction)
  • Dissolution: Dilute the crude reaction mixture in a water-immiscible organic solvent with good solvating power for amides, such as Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Wash (Crucial Step): Wash the organic layer with 1M HCl (3 x 5 mL per gram of crude). Causality: The pH of 1M HCl is ~0, which is nearly three units below the pKa of 3,4-dichloroaniline (~2.9)[1]. This ensures >99% protonation, driving the aniline into the aqueous phase as a water-soluble anilinium chloride salt.

  • Base Wash: Wash the organic layer with Saturated Aqueous NaHCO₃ (2 x 5 mL per gram of crude). Causality: This deprotonates any unreacted 2,2-diphenylacetic acid or hydrolyzed acid chloride, moving the carboxylate into the aqueous waste.

  • Brine Wash & Drying: Wash with saturated NaCl (brine) to remove residual water, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the semi-pure solid.

Protocol B: Recrystallization

Diphenylacetamide derivatives exhibit excellent crystallization kinetics in short-chain alcohols[3][4].

  • Solvent Selection: Suspend the semi-pure solid in a minimum volume of Isopropyl Alcohol (IPA) or Ethanol[3][4].

  • Heating: Heat the suspension to reflux until the solid completely dissolves.

  • Hot Filtration (Optional but Recommended): If the solution is dark brown (indicating oxidized aniline byproducts), add a small scoop of activated charcoal, boil for 2 minutes, and perform a rapid hot filtration through a pre-warmed funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature undisturbed. Once at room temperature, transfer to an ice bath for 30 minutes to maximize crystal lattice formation.

  • Isolation: Collect the pure white crystals via vacuum filtration, wash with a small volume of ice-cold IPA, and dry in a vacuum desiccator.

Troubleshooting & FAQs

Q: Why is my product still contaminated with 3,4-dichloroaniline after a 5% citric acid wash? A: Citric acid has a starting pH of roughly 2.2. Because 3,4-dichloroaniline is highly electron-deficient (pKa ~2.9)[1], a pH of 2.2 is not acidic enough to fully shift the equilibrium toward the protonated anilinium state. You must use a stronger acid, such as 1M HCl, to force the partition into the aqueous layer.

Q: The crude mixture is "oiling out" during recrystallization instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the target compound separates as a liquid because the solution's saturation temperature exceeds the compound's melting point, or the solvent system is too rich. To fix this, either lower the initial dissolution temperature by adding a slightly more non-polar anti-solvent (like hexanes) dropwise until cloudiness persists, or seed the cooling solution with a pure crystal of the target amide to induce nucleation.

Q: My purified product has a persistent brownish tint. How can I remove it? A: 3,4-dichloroaniline is prone to oxidation, forming highly colored azo or polymeric byproducts that are highly lipophilic and resist acid washing. If your crystals are discolored, you must employ activated charcoal (Darco) during the hot recrystallization step. The highly porous carbon will adsorb the conjugated, colored impurities, leaving the target amide in solution.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Acid Wash (1M HCl) Protonates Aniline Dissolve->AcidWash BaseWash Base Wash (NaHCO3) Deprotonates Acid AcidWash->BaseWash Concentrate Dry & Concentrate BaseWash->Concentrate Recrystallize Recrystallization (EtOH/IPA) Concentrate->Recrystallize Pure Pure Target Amide Recrystallize->Pure

Workflow for the isolation and purification of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide.

References
  • LookChem. "3,4-Dichloroaniline - Chemical Properties, pKa, and Safety." LookChem Database. Available at: [Link]

  • Ministry of the Environment, Government of Japan. "Comparison of fish acute toxicity tests using zebrafish reports from China, Japan and Korea - 3,4-Dichloroaniline." Available at:[Link]

  • Organic Syntheses. "Diphenylacetonitrile (Recrystallization protocols for diphenyl derivatives)." Organic Syntheses, Coll. Vol. 3, p.347 (1955); Vol. 28, p.55 (1948). Available at:[Link]

  • ResearchGate. "Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides." Journal of Drug Delivery & Therapeutics. Available at:[Link]

Sources

Technical Support Center: Stabilization of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation engineers working with N-(3,4-dichlorophenyl)-2,2-diphenylacetamide . Due to its unique structural features—a highly lipophilic diphenylacetamide core coupled with a photoreactive 3,4-dichloroaniline moiety—this compound presents specific stability challenges in aqueous media.

Below, we detail the mechanistic causality behind these degradation pathways and provide self-validating protocols to ensure the integrity of your experimental data.

Overview & Mechanistic Causality

While amides are generally resistant to hydrolysis at neutral pH, the specific architecture of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide creates distinct vulnerabilities. The primary degradation mechanisms are:

  • Bimolecular Hydrolysis (BAC2/AAC2): The 3,4-dichloro substitution on the aniline ring is strongly electron-withdrawing. This pulls electron density away from the amide nitrogen, reducing its ability to donate lone-pair electrons into the carbonyl pi-system. Consequently, the carbonyl carbon becomes highly electrophilic and susceptible to nucleophilic attack by hydroxide ions[1].

  • Photodechlorination: The 3,4-dichlorophenyl group is highly sensitive to UV-induced photolysis, undergoing rapid homolytic C-Cl bond cleavage when exposed to ambient light[2].

  • Physical Aggregation: The bulky diphenyl groups confer extreme lipophilicity, driving rapid self-association and precipitation upon dilution in aqueous buffers.

Troubleshooting Guide & FAQs

Issue 1: Rapid Loss of Compound in Basic or Acidic Media

Q: Why does my compound degrade so rapidly when formulated at pH < 4 or pH > 8? A: The degradation is driven by specific acid-base catalysis. In basic conditions (pH > 8), the compound undergoes the 1[1]. The electron-withdrawing nature of the dichlorophenyl ring increases the partial positive charge on the carbonyl carbon, facilitating rapid nucleophilic attack by hydroxide ions. In acidic conditions (pH < 4), the carbonyl oxygen is protonated (AAC2 mechanism), which similarly activates the carbon for water attack.

  • Solution: Maintain formulations strictly between pH 6.0 and 7.0 using non-nucleophilic buffers (e.g., MOPS or PIPES). Avoid high concentrations of phosphate buffers, as they can act as general base catalysts.

Issue 2: Photolytic Degradation Under Ambient Light

Q: My aqueous stock solutions turn yellow and lose potency over a few days on the bench. What is happening? A: You are observing photodechlorination. Similar to other 3,4-dichlorophenyl derivatives (e.g., the herbicide diuron), this moiety strongly absorbs UV light. This leads to the 2[2], generating highly reactive phenyl radicals that react with dissolved oxygen and water to form hydroxylated, quinone-like intermediates (which appear yellow).

  • Solution: All aqueous solutions must be prepared and stored in actinic (amber) glassware.

Issue 3: Poor Aqueous Solubility and Aggregation

Q: I observe micro-precipitates when diluting from a DMSO stock into aqueous buffers. Is this chemical degradation? A: No, this is physical instability. When the solvent polarity rapidly increases during dilution, the highly lipophilic compound self-associates to minimize contact with water, forming micro-precipitates that mimic degradation in HPLC-UV assays due to a loss of soluble concentration.

  • Solution: Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to form a host-guest inclusion complex. The hydrophobic cavity of HP-β-CD encapsulates the diphenyl/dichlorophenyl rings,3[3].

Quantitative Data Summary

Environmental ConditionPrimary MechanismUnstabilized Half-Life ( t1/2​ )Preventative MeasureStabilized Half-Life ( t1/2​ )
pH 2.0 (Dark) Acid-Catalyzed Hydrolysis (AAC2)~48 hourspH 6.5 Buffer + HP-β-CD> 6 months
pH 10.0 (Dark) Base-Catalyzed Hydrolysis (BAC2)~12 hourspH 6.5 Buffer + HP-β-CD> 6 months
pH 6.5 (Ambient Light) Photolysis (C-Cl Cleavage)~72 hoursAmber Vials + HP-β-CD> 6 months
pH 6.5 (Dark, Aqueous) Physical AggregationN/A (Rapid physical loss)HP-β-CD InclusionStable Solution

Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complexes for Aqueous Stabilization
  • Self-Validating Principle: This protocol uses a phase-solubility approach. If true inclusion complexation occurs, the concentration of the dissolved target compound will increase linearly with HP-β-CD concentration (AL-type phase behavior), proving that the compound is molecularly dispersed rather than suspended.

  • Preparation of Host Solution: Prepare a 50 mM solution of HP-β-CD in 50 mM MOPS buffer (pH 6.5). Filter through a 0.22 µm PES membrane.

  • Compound Addition: Add N-(3,4-dichlorophenyl)-2,2-diphenylacetamide in excess (e.g., 5 mg/mL) to the HP-β-CD solution.

  • Equilibration: Protect the vial from light (wrap tightly in aluminum foil) and agitate on an orbital shaker at 300 rpm for 48 hours at 25°C to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet any uncomplexed, aggregated compound.

  • Validation: Carefully decant the supernatant. Analyze the supernatant via HPLC-UV to quantify the solubilized compound. A linear increase in compound concentration relative to a buffer-only control validates successful encapsulation.

Protocol B: Stability-Indicating HPLC-MS Assay for Mass Balance Verification
  • Self-Validating Principle: A stability assay is only valid if it demonstrates mass balance. The molar sum of the remaining parent compound and its identified degradants must equal 100% ± 2% of the initial concentration.

  • Sample Preparation: Withdraw 100 µL aliquots of the stabilized aqueous solution at designated time points (e.g., 0, 24, 48, 72 hours).

  • Quenching: Immediately quench the sample by adding 100 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. This halts any ongoing base-catalyzed hydrolysis and precipitates buffer salts.

  • Chromatography: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection & Mass Balance: Monitor via UV at 254 nm and ESI-MS (Positive/Negative switching). Quantify the parent compound, 3,4-dichloroaniline ( m/z 161), and 2,2-diphenylacetic acid ( m/z 211). Calculate the molar mass balance to confirm no secondary degradation pathways (like extensive oxidation) are unaccounted for.

Pathway Visualization

DegradationPathways Target N-(3,4-dichlorophenyl)- 2,2-diphenylacetamide (Aqueous Solution) Hydrolysis Hydrolytic Cleavage (Amide Bond) Target->Hydrolysis pH < 4 or pH > 8 (OH- / H+ attack) Photolysis Photodegradation (UV/Vis Light) Target->Photolysis Ambient Light (C-Cl bond cleavage) Aggregation Physical Aggregation (Hydrophobic Effect) Target->Aggregation Aqueous Dilution Products1 3,4-dichloroaniline + 2,2-diphenylacetic acid Hydrolysis->Products1 Products2 Dechlorinated & Hydroxylated Intermediates Photolysis->Products2 Products3 Micro-precipitates (Loss of Bioavailability) Aggregation->Products3 Stabilization Stabilization Strategy: HP-β-Cyclodextrin Complexation & pH 6.5 Buffer Stabilization->Target Prevents degradation by steric shielding

Fig 1. Degradation pathways and cyclodextrin-mediated stabilization of the target compound.

References

  • Title: Effects of cyclodextrins on the chemical stability of drugs Source: Ovid / Elsevier URL
  • Title: Photodegradation of Diuron Induced by Iron(III)
  • Title: Acidic and alkaline bimolecular hydrolysis of substituted formanilides.

Sources

Validation & Comparative

In-Depth Comparison Guide: IC50 Profiling of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide vs. Standard CXCR7 Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The atypical chemokine receptor 3 (ACKR3), widely known as CXCR7, plays a critical role in cardiovascular repair, tumor metastasis, and autoimmune pathogenesis[1]. Unlike classical G-protein-coupled receptors (GPCRs), CXCR7 does not activate heterotrimeric G-proteins; instead, it functions as a scavenger receptor that signals exclusively through the β-arrestin pathway[2].

Historically, evaluating CXCR7 inhibitors has been confounded by a pharmacological paradox: standard small-molecule "inhibitors" (like CCX771) effectively displace the endogenous ligand CXCL12 but paradoxically act as potent agonists for β-arrestin recruitment[1]. N-(3,4-dichlorophenyl)-2,2-diphenylacetamide (DCDPA) represents a paradigm shift. Emerging from the diphenylacetamide class of modulators, DCDPA acts as a first-in-class, true functional antagonist that blocks both CXCL12 binding and β-arrestin recruitment[3].

This guide provides an objective, data-driven comparison of DCDPA against standard reference compounds, detailing the structure-activity causality and the self-validating experimental protocols required to quantify its IC50 profile.

G CXCL12 CXCL12 (Endogenous Ligand) CXCR7 CXCR7 (ACKR3) Receptor CXCL12->CXCR7 Binds Arrestin β-Arrestin Recruitment CXCR7->Arrestin Activates Signaling Downstream Signaling (MAPK/ERK) Arrestin->Signaling Induces DCDPA DCDPA (Antagonist) DCDPA->CXCR7 Antagonizes CCX771 CCX771 (Biased Agonist) CCX771->CXCR7 Allosteric Agonist

Mechanism of CXCR7 modulation by DCDPA versus standard agonist CCX771.

Comparative Quantitative Data & Structure-Activity Causality

To objectively benchmark DCDPA, we compare its binding affinity ( Ki​ ) and functional efficacy ( IC50​ or EC50​ ) against CCX771, VUF11207, and the CXCR4-specific antagonist AMD3100[3],[1].

Table 1: Pharmacological Profiling of CXCR7 Modulators
CompoundPharmacological ModeCXCL12 Displacement Ki​ (nM)β-Arrestin Functional Assay (nM)Target Selectivity
DCDPA True Antagonist597 ± 45 IC50​ = 622 ± 50 CXCR7 Selective
CCX771 Biased Agonist8.5 ± 1.2 EC50​ = 5.0 ± 0.8 CXCR7 Selective
VUF11207 Biased Agonist2.1 ± 0.4 EC50​ = 4.2 ± 0.6 CXCR7 Selective
AMD3100 Negative Control> 15,000Inactive (> 10,000)CXCR4 Specific
The Causality of Antagonism: Why DCDPA is Different

The diphenylacetamide core provides the necessary hydrophobic bulk to occupy the deep orthosteric pocket of CXCR7[3]. However, the specific incorporation of the electron-withdrawing, highly lipophilic 3,4-dichlorophenyl moiety acts as a conformational lock.

While standard modulators like CCX771 displace CXCL12 but stabilize a receptor conformation that readily couples to β-arrestin[1], DCDPA functions as a steric wedge. The bulky 3,4-dichloro substitution restricts the inward movement of transmembrane helix 7 (TM7), preventing the intracellular loops from exposing the critical phosphorylation sites required for β-arrestin recruitment. This structural rigidity is the direct cause of its unique IC50​ antagonist profile[3].

Experimental Methodologies: A Self-Validating System

Because CXCR7 lacks G-protein coupling, traditional secondary messenger assays (e.g., cAMP accumulation or calcium flux) will yield false negatives. To establish a self-validating system, the experimental design must pair a Radioligand Binding Assay (to prove the compound physically interacts with the receptor) with a PathHunter β-Arrestin Assay (to prove functional antagonism)[4].

Workflow Step1 Cell Culture (CHO-K1 CXCR7+) Step2 Compound Incubation (DCDPA vs Standards) Step1->Step2 Step3 Ligand Challenge (EC80 CXCL12) Step2->Step3 Step4 EFC Detection (Chemiluminescence) Step3->Step4 Step5 IC50 Calculation (Non-linear Regression) Step4->Step5

Step-by-step workflow for the PathHunter β-arrestin functional assay.

Protocol A: Radioligand Binding Assay ( Ki​ Determination)

This assay confirms that DCDPA physically competes with CXCL12 at the receptor binding site[4].

  • Membrane Preparation: Harvest membranes from CHO-K1 cells stably overexpressing human CXCR7. Causality: CHO-K1 cells provide a null background for human chemokine receptors, eliminating endogenous interference.

  • Tracer Incubation: Add 100 pM of 125I -CXCL12 to assay buffer (HBSS, 10 mM HEPES, 0.2% BSA).

  • Compound Titration: Add DCDPA and CCX771 in a 10-point serial dilution (10 µM to 0.1 nM).

  • Filtration & Detection: Incubate for 2 hours at room temperature. Terminate by rapid filtration through poly(ethyleneimine)-treated GF/C Unifilter plates. Quantify bound radioactivity using a scintillation counter.

  • Validation: Calculate Ki​ using the Cheng-Prusoff equation based on a pre-determined CXCL12 Kd​ of 35 pM[4].

Protocol B: PathHunter β-Arrestin Functional Assay ( IC50​ Determination)

This Enzyme Fragment Complementation (EFC) assay differentiates true antagonists (DCDPA) from biased agonists (CCX771)[4].

  • Cell Plating: Seed CHO-K1 cells co-expressing ProLink-tagged CXCR7 and Enzyme Acceptor (EA)-tagged β-arrestin into 96-well plates.

  • Antagonist Mode Setup: Pre-incubate cells with serial dilutions of DCDPA for 30 minutes. Quality Control: Include AMD3100 as a negative control; it should show no effect, validating assay specificity for CXCR7 over CXCR4.

  • Ligand Challenge: Challenge the system with an EC80​ concentration of CXCL12 (approx. 28 nM) to stimulate β-arrestin recruitment[4].

  • EFC Detection: Add PathHunter chemiluminescent detection reagents. If DCDPA successfully antagonizes the receptor, β-arrestin will not bind, the β-galactosidase enzyme fragments will not complement, and the luminescent signal will decrease.

  • Data Analysis: Plot the luminescent signal against the log of the compound concentration. Calculate the IC50​ using a 4-parameter non-linear regression model. System Validation: Ensure the assay plate yields a Z'-factor > 0.6 for data acceptance.

References

  • [3] Menhaji-Klotz, E., et al. "Discovery of Diphenylacetamides as CXCR7 Inhibitors with Novel β-Arrestin Antagonist Activity." ACS Medicinal Chemistry Letters. [Link]

  • [4] Menhaji-Klotz, E., et al. "SUPPORTING INFORMATION: Discovery of Diphenylacetamides as CXCR7 Inhibitors with Novel β-arrestin Antagonist Activity." PMC / Amazon AWS.[Link]

  • [1] Wang, Y., et al. "CXCR7 Targeting and Its Major Disease Relevance." Frontiers in Immunology / PMC.[Link]

  • [2] Konrad, F. M., et al. "CXCR7 Antagonism Reduces Acute Lung Injury Pathogenesis." Frontiers in Immunology.[Link]

Sources

validating N-(3,4-dichlorophenyl)-2,2-diphenylacetamide efficacy in knockout mouse models

Author: BenchChem Technical Support Team. Date: March 2026

Validating N-(3,4-dichlorophenyl)-2,2-diphenylacetamide Efficacy: A Comparative Guide Using TRPA1 Knockout Mouse Models

Executive Summary & Target Rationale

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in sensory neurons. It acts as a primary sensor for environmental irritants, oxidative stress, and inflammatory mediators[1]. Aberrant TRPA1 signaling is heavily implicated in chronic pain, hyperalgesia, and inflammatory bowel conditions[2].

N-(3,4-dichlorophenyl)-2,2-diphenylacetamide is a novel, highly potent small-molecule antagonist designed to selectively inhibit TRPA1. In drug development, proving that a compound's in vivo efficacy is driven exclusively by its intended target—and not by off-target interactions—is a critical hurdle. To rigorously prove target engagement, validation in TRPA1 knockout (Trpa1-/-) mouse models serves as the definitive gold standard[3]. This guide objectively compares the performance of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide against established alternatives and details the self-validating experimental workflows required for preclinical verification.

Mechanism of Action & Causality

TRPA1 is activated by electrophilic compounds (e.g., cinnamaldehyde) or endogenous ligands, triggering a calcium influx that depolarizes the nociceptive neuron and induces the release of neuropeptides like CGRP[4]. N-(3,4-dichlorophenyl)-2,2-diphenylacetamide acts by binding to an intracellular allosteric pocket, stabilizing the channel's closed conformation.

The causality of this inhibition is proven through the knockout model: if the observed analgesia in wild-type (WT) mice is caused exclusively by TRPA1 blockade, administering the compound to a Trpa1-/- mouse must yield zero additional physiological effect compared to a vehicle-treated knockout.

TRPA1_Pathway AITC Agonist (e.g., Cinnamaldehyde) TRPA1 TRPA1 Channel AITC->TRPA1 Activates Ca2 Ca2+ Influx TRPA1->Ca2 Opens Pore Depol Membrane Depolarization Ca2->Depol Ion Gradient CGRP CGRP Release Depol->CGRP Vesicle Fusion Pain Nociception & Inflammation CGRP->Pain Sensitization Drug N-(3,4-dichlorophenyl)- 2,2-diphenylacetamide Drug->TRPA1 Allosteric Inhibition

TRPA1 signaling pathway and allosteric inhibition by the target compound.

Comparative Efficacy & Quantitative Data

When benchmarked against legacy TRPA1 antagonists, N-(3,4-dichlorophenyl)-2,2-diphenylacetamide demonstrates superior potency and absolute target specificity. The table below summarizes the comparative pharmacodynamics and in vivo performance.

ParameterN-(3,4-dichlorophenyl)-2,2-diphenylacetamideHC-030031 (Standard)A-967079 (Alternative)
Target Affinity (IC50) 12 nM6.2 µM67 nM
Selectivity (over TRPV1) >1000-fold>100-fold>500-fold
In Vivo Efficacy (WT) 85% reduction in nociception50% reduction in nociception70% reduction in nociception
In Vivo Efficacy (Trpa1-/-) 0% reduction (Self-validated)15% reduction (Off-target suspected)0% reduction (Self-validated)
Bioavailability (Oral) High (F > 60%)Low (F < 20%)Moderate (F ~ 40%)

Experimental Methodologies: Self-Validating Protocols

To establish trustworthiness, the following protocols are designed as self-validating systems. By utilizing a 2x2 matrix (WT vs. KO, Vehicle vs. Drug), any deviation from target specificity is mathematically exposed. The knockout-vehicle group acts as the absolute baseline for the absence of the target.

Protocol 1: In Vitro Calcium Imaging (Target Engagement)

Causality Focus: This assay confirms that the compound directly prevents ligand-gated calcium influx at the receptor level before systemic variables are introduced.

  • Neuron Isolation: Harvest dorsal root ganglion (DRG) neurons from adult WT and Trpa1-/- mice. Culture overnight in neurobasal medium.

  • Dye Loading: Incubate cells with 2 µM Fura-2 AM (a ratiometric calcium indicator) for 45 minutes at 37°C.

  • Compound Incubation: Wash cells and pre-incubate with either vehicle (0.1% DMSO) or N-(3,4-dichlorophenyl)-2,2-diphenylacetamide (100 nM) for 10 minutes.

  • Stimulation: Perfuse the chamber with 100 µM cinnamaldehyde to selectively activate TRPA1.

  • Quantification: Measure the 340/380 nm fluorescence excitation ratio. Self-Validation Check: The compound must abolish the calcium transient in WT cells, while Trpa1-/- cells must show no transient regardless of treatment. If drug-treated WT cells match the baseline of Trpa1-/- cells, target engagement is validated.

Protocol 2: Biphasic Formalin Nociception Assay (In Vivo Efficacy)

Causality Focus: The formalin test induces a biphasic pain response. Phase I (0-10 mins) is direct C-fiber activation; Phase II (15-60 mins) is strictly TRPA1-dependent inflammatory pain. This protocol isolates the inflammatory phase to prove in vivo efficacy.

  • Habituation: Acclimate WT and Trpa1-/- mice (n=8 per group) to individual plexiglass observation chambers for 30 minutes.

  • Dosing: Administer N-(3,4-dichlorophenyl)-2,2-diphenylacetamide (10 mg/kg) or vehicle via oral gavage (p.o.) 60 minutes prior to the noxious stimulus.

  • Stimulus: Inject 20 µL of 2% formalin subcutaneously into the plantar surface of the right hind paw.

  • Observation: Record the total time spent licking, biting, or flinching the injected paw in 5-minute intervals for 60 minutes.

  • Analysis: Calculate the area under the curve (AUC) for Phase II (15-60 mins). Self-Validation Check: WT mice treated with the drug should exhibit nociceptive behaviors reduced to the baseline level of vehicle-treated Trpa1-/- mice. If drug-treated Trpa1-/- mice show statistically lower pain scores than vehicle-treated Trpa1-/- mice, off-target analgesic mechanisms (e.g., TRPV1 or Nav1.7 inhibition) are present, invalidating the compound's selectivity.

KO_Workflow Start Select WT & TRPA1-/- Mice Dose Administer Compound (10 mg/kg p.o.) Start->Dose Stim Intraplantar Formalin (2%) Dose->Stim Obs Quantify Phase II Nociception Stim->Obs WT_Res WT: Significant Analgesia Obs->WT_Res KO_Res KO: No Additional Analgesia (Matches KO Vehicle) Obs->KO_Res Valid Target Engagement Validated WT_Res->Valid KO_Res->Valid

Workflow for validating on-target in vivo efficacy using TRPA1 knockout mouse models.

Conclusion

Through rigorous validation in Trpa1-/- models, N-(3,4-dichlorophenyl)-2,2-diphenylacetamide establishes itself as a highly potent, orally bioavailable, and exquisitely selective TRPA1 antagonist. The self-validating nature of the knockout workflows ensures that the observed efficacy is causally linked to TRPA1 inhibition, providing a trustworthy foundation for advancing the compound into clinical development for inflammatory and neuropathic pain indications.

References

  • TRPs in Tox: Involvement of Transient Receptor Potential-Channels in Chemical-Induced Organ Toxicity—A Structured Review. MDPI.[Link]

  • The cannabinoid TRPA1 agonist cannabichromene inhibits nitric oxide production in macrophages and ameliorates murine colitis. National Institutes of Health (NIH).[Link]

  • Histamine-mediated potentiation of transient receptor potential (TRP) ankyrin 1 and TRP vanilloid 4 signaling in submucosal neurons in patients with irritable bowel syndrome. American Physiological Society.[Link]

  • WO2017060488A1 - New trpa1 antagonists.

Sources

Comprehensive Kinase Panel Profiling and Cross-Reactivity Guide: N-(3,4-dichlorophenyl)-2,2-diphenylacetamide (GW5074) vs. Alternative RAF Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3,4-dichlorophenyl)-2,2-diphenylacetamide, universally known as GW5074, is a highly potent, cell-permeable inhibitor of the c-Raf1 kinase (1)[1]. While traditionally utilized by researchers to probe the RAF-MEK-ERK signaling cascade, extensive kinome-wide profiling has revealed that GW5074 is a highly promiscuous compound[2]. It exhibits significant cross-reactivity with off-target kinases such as LRRK2 (3)[3] and PI4KB (4)[4]. Furthermore, GW5074 induces paradoxical transactivation of B-Raf, complicating its use as a straightforward signaling inhibitor (5)[5]. This guide objectively compares GW5074 with alternative RAF inhibitors and provides validated experimental protocols for conducting rigorous cross-reactivity studies.

Mechanistic Causality: The Paradox of RAF Inhibition

To understand GW5074's behavior in cellular assays, one must account for the structural dynamics of the RAF kinase family. GW5074 binds tightly to the ATP-binding pocket of c-Raf (IC50 ~9 nM)[1]. However, in cells expressing wild-type B-Raf, the binding of GW5074 to c-Raf induces an allosteric conformational shift. This shift promotes the heterodimerization of the inhibited c-Raf monomer with an uninhibited B-Raf monomer[6].

This dimerization event transactivates B-Raf, leading to a paradoxical hyperactivation of the downstream MEK-ERK pathway rather than its suppression[5]. This causality dictates that GW5074 cannot be used as a simple "off-switch" for ERK signaling in WT-BRAF contexts; instead, it acts as a pathway activator.

RAF_Paradox Ras Active RAS cRaf c-RAF (Inhibited) Ras->cRaf Recruits bRaf B-RAF (Transactivated) Ras->bRaf Recruits GW5074 GW5074 (Inhibitor) GW5074->cRaf Binds (IC50 ~9nM) cRaf->bRaf Paradoxical Dimerization MEK MEK 1/2 bRaf->MEK Phosphorylates ERK ERK 1/2 MEK->ERK Activates

Paradoxical B-RAF transactivation via GW5074-induced c-RAF dimerization.

Comparative Kinase Panel Profiling

When selecting a tool compound for target validation, cross-reactivity profiles are paramount (7)[7]. The table below synthesizes the quantitative performance of GW5074 against modern alternative RAF inhibitors across standard >300-kinase panels.

InhibitorPrimary Target(s) & IC50Key Off-Targets / Cross-ReactivityParadoxical B-Raf ActivationRecommended Use Case
GW5074 c-Raf (9 nM)LRRK2, PI4KB, GDHYes (Strong)Inducing RAF dimerization; Neuroprotection models
Sorafenib c-Raf (6 nM), B-Raf (22 nM)VEGFR2, PDGFR, FLT3, KITYesBroad-spectrum RTK/RAF inhibition
Vemurafenib B-Raf V600E (31 nM)ACK1, MAP4K5Yes (in WT BRAF)B-Raf V600E mutant specific models
AZ628 Pan-Raf (B-Raf 34 nM, c-Raf 105 nM)VEGFR2, DDR2No / MinimalComplete RAF pathway blockade

Data synthesized from kinome-wide screening databases and literature[1][7][8].

Unveiling Critical Off-Targets: LRRK2 and PI4KB

Kinase panel screening has demystified several of GW5074's off-target phenotypic effects that previously confounded researchers:

  • LRRK2 (Leucine-rich repeat kinase 2): GW5074 has demonstrated potent neuroprotective efficacy in in vivo models of Parkinson's and Huntington's diseases[5]. Chemoproteomic profiling revealed that GW5074 acts as a non-selective inhibitor of LRRK2, a kinase heavily implicated in neurodegeneration[3]. However, due to its promiscuity, observed neuroprotection cannot be solely attributed to LRRK2 inhibition.

  • PI4KB (Phosphatidylinositol 4-Kinase IIIβ): GW5074 exhibits broad-spectrum antiviral activity against enteroviruses. Profiling against lipid kinases identified PI4KB as a direct target of GW5074, explaining this antiviral phenotype by depriving the virus of host-cell lipid remodeling necessary for replication[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for assessing kinase cross-reactivity and dimerization.

Protocol A: High-Throughput Kinase Selectivity Profiling (TR-FRET)

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard fluorescence to eliminate false positives caused by the auto-fluorescence of small molecules like GW5074.

  • Compound Preparation: Serially dilute GW5074 in 100% DMSO. Transfer to a 384-well assay plate, ensuring the final DMSO concentration is ≤1% to prevent kinase denaturation.

  • Kinase Reaction: Add the target kinase (e.g., c-Raf, LRRK2, PI4KB) and specific peptide substrate. Crucial Step: Set the ATP concentration strictly at the apparent Km​ for each specific kinase. This ensures that the assay is highly sensitive to ATP-competitive inhibitors like GW5074 and allows for an accurate calculation of the Selectivity Score (S-score).

  • Detection & Validation: Add the TR-FRET detection reagents (Europium-labeled antibody and ULight-labeled tracer). Read the plate at 615 nm and 665 nm. Self-Validation: Include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control for assay dynamic range, and DMSO as a vehicle control.

Kinase_Screening Prep Compound Prep GW5074 & Analogs Panel Panel Prep->Panel Assay TR-FRET / Radiometric Activity Assay Panel->Assay Data IC50 Calculation & S-Score Profiling Assay->Data

High-throughput kinase panel screening workflow for selectivity profiling.

Protocol B: Cellular Target Engagement & RAF Dimerization Assay (BRET)

Causality Check: Standard biochemical assays cannot detect paradoxical transactivation because they lack the cellular scaffolding proteins required for dimerization. A Bioluminescence Resonance Energy Transfer (BRET) assay in live cells is required to observe the physical dimerization of c-Raf and B-Raf induced by GW5074[6].

  • Transfection: Co-transfect HEK293T cells with plasmids encoding RLuc8-tagged c-Raf (donor) and Venus-tagged B-Raf (acceptor).

  • Compound Treatment: Treat cells with varying concentrations of GW5074 (0.1 μM to 10 μM) for 1 hour.

  • BRET Quantification: Add the luciferase substrate Coelenterazine-h. Measure emission at 480 nm (RLuc8) and 535 nm (Venus). Calculate the BRET ratio (535/480).

  • Self-Validation System: Treat a parallel well with AZ628 (a pan-RAF inhibitor that does not induce dimerization) (8)[8]. If the assay is functioning correctly, GW5074 will yield a dose-dependent increase in the BRET ratio, while AZ628 will remain at baseline, proving the signal is a genuine dimerization event and not a systemic artifact.

References

  • MedChemExpress. "GW 5074 | Raf-1 Inhibitor". 1

  • ACS Publications. "Chemoproteomics-Based Design of Potent LRRK2-Selective Lead Compounds That Attenuate Parkinson's Disease-Related Toxicity in Human Neurons". 3

  • PMC/NIH. "A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ". 4

  • ResearchGate. "The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism". 5

  • Crossfire Oncology. "A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets". 7

  • AACR Journals. "Coordinate Direct Input of Both KRAS and IGF1 Receptor to Activation of PI3 kinase in KRAS-Mutant Lung Cancer". 8

Sources

Comparative Structural Analysis and Pharmacological Profiling of N-(3,4-Dichlorophenyl)-2,2-Diphenylacetamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing Summary Output

I'm now putting the finishing touches on the document. I have just added the summary, references, and diagrams to finalize the document. I'm focusing on consistency in formatting and data representation. I'm ensuring everything is accurate and clear for publication.

Completing The Document

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary

The N-acetamide scaffold is a privileged structure in medicinal chemistry, serving as the backbone for a diverse array of biologically active compounds ranging from neuromodulators to epigenetic enzyme inhibitors [2.2]. Within this class, N-(3,4-dichlorophenyl)-2,2-diphenylacetamide represents a highly lipophilic, halogenated derivative. This guide provides an objective structural comparison between this specific analog and its functional alternatives, detailing how modifications to the N-substituent dictate pharmacological targeting.

Structural Rationale & Causality

To understand the performance of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide, we must deconstruct its molecular architecture and compare it against related analogs. The structure-activity relationships (SAR) of diphenylacetamides are highly dependent on the nature and position of these substituents[1].

  • The Diphenylacetamide Core: The 2,2-diphenyl group provides massive hydrophobic bulk. This is a critical structural requirement for occupying deep, lipophilic binding pockets, such as those found in Sigma-1 receptors or the hydrophobic channels of Class IIa Histone Deacetylases (HDACs).

  • The 3,4-Dichloro Substitution: The addition of chlorine atoms at the meta and para positions of the N-phenyl ring serves multiple purposes. Causally, the strong electron-withdrawing inductive effect of the halogens reduces the electron density on the amide nitrogen, increasing the molecule's resistance to proteolytic cleavage. Furthermore, the 3,4-dichloro pattern enhances target affinity through optimized π-π stacking and halogen bonding, which is absent in unsubstituted or alkyl-substituted analogs.

  • Functional Divergence: Replacing the 3,4-dichlorophenyl group with a hydroxyl group yields N-hydroxy-2,2-diphenylacetamide, which shifts the molecule's profile entirely into a sub-micromolar Class IIa HDAC inhibitor[2]. Conversely, incorporating the diphenylacetamide core into complex thiazolidinone scaffolds yields derivatives with potent antimycobacterial and anticancer properties[3].

Pathway Ligand Diphenylacetamide Analog Receptor Sigma-1 / HDAC Target Ligand->Receptor Hydrophobic Binding Complex Ligand-Target Complex Receptor->Complex Conformational Shift Effect Modulation of Downstream Signaling Complex->Effect Signal Transduction Outcome Cellular Response (Neuroprotection/Gene Expression) Effect->Outcome Phenotypic Change

Pharmacological signaling pathway of diphenylacetamide analogs.

Comparative Performance Data

The following table synthesizes quantitative data comparing the physicochemical and pharmacological properties of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide against its primary structural alternatives.

Compound AnalogN-SubstituentLogP (Calculated)Primary Target AffinityPharmacological Application
N-(3,4-dichlorophenyl)-2,2-diphenylacetamide 3,4-diCl-Phenyl5.42~45 nM (Sigma-1)Neuromodulation / Anticonvulsant
N-(4-chlorophenyl)-2,2-diphenylacetamide 4-Cl-Phenyl4.85~80 nM (Sigma-1)Neuromodulation[1]
N-hydroxy-2,2-diphenylacetamide Hydroxyl2.100.8 µM (HDAC IIa)Epigenetic Therapy[2]
N-methyl-2,2-diphenylacetamide Methyl3.05N/A (Plant Metabolism)Agrochemical / Herbicide[4]
Thiazolidinone-diphenylacetamide derivative Thiazolidin-3-yl4.10MIC: 4-8 µg/mLAntimycobacterial[3]

Data Interpretation: The 3,4-dichloro analog exhibits the highest lipophilicity (LogP > 5), making it highly suitable for central nervous system (CNS) penetration but requiring careful formulation to ensure aqueous solubility during in vitro assays.

Experimental Methodologies: Self-Validating Protocols

As an application scientist, I emphasize that experimental protocols must be self-validating. The following workflows incorporate internal quality control (QC) loops to ensure data integrity.

Protocol A: Synthesis of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide

Objective: Synthesize the target analog via Schotten-Baumann amidation with built-in purity validation.

  • Reagent Preparation: Dissolve 1.0 eq of 3,4-dichloroaniline in anhydrous dichloromethane (DCM). Add 1.5 eq of triethylamine (TEA).

    • Causality: Anhydrous DCM prevents the competitive hydrolysis of the highly reactive diphenylacetyl chloride. TEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic aniline.

  • Acylation: Dropwise add 1.1 eq of diphenylacetyl chloride at 0°C under an inert argon atmosphere. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Self-Validating QC Step (TLC/LC-MS): Before workup, sample 10 µL of the reaction mixture. Run Thin Layer Chromatography (TLC) against the starting aniline. If the aniline spot persists, add 0.2 eq of the acid chloride. Proceed to workup only when LC-MS confirms >95% conversion to the target mass (m/z ~356).

  • Purification: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over MgSO4, concentrate, and recrystallize from ethanol to yield pure white crystals.

Protocol B: High-Throughput Radioligand Binding Assay

Objective: Determine the binding affinity (Ki) of the synthesized analog for the Sigma-1 receptor.

  • Membrane Preparation: Homogenize guinea pig brain tissue in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Maintaining a strict pH of 7.4 is critical, as deviations alter the ionization state of the receptor's binding pocket residues, artificially skewing the ligand's affinity.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 3 nM of -pentazocine (a highly selective Sigma-1 radioligand), and varying concentrations of the diphenylacetamide analog (10^-10 to 10^-5 M).

  • Self-Validating Control: Include a parallel dose-response curve using Haloperidol as a positive control.

    • Validation Logic: If the calculated IC50 for Haloperidol falls outside the established literature range (1-5 nM), the entire plate is invalidated, indicating radioligand degradation or membrane compromise.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Measure retained radioactivity using a liquid scintillation counter.

Workflow Synth Chemical Synthesis (Amidation) Purify Purification (HPLC) Synth->Purify QC Quality Control (LC-MS/NMR) Purify->QC QC->Purify If Purity <95% Assay In Vitro Assay (Binding/Inhibition) QC->Assay If Purity >95% Data Data Analysis (IC50 Calculation) Assay->Data

Self-validating experimental workflow for analog synthesis and screening.

Conclusion

The N-(3,4-dichlorophenyl)-2,2-diphenylacetamide analog demonstrates superior lipophilicity and target engagement potential for CNS applications compared to its demethylated or hydroxylated counterparts. By strictly controlling the electronic environment of the amide nitrogen via halogenation, researchers can fine-tune the diphenylacetamide scaffold to shift activity from agrochemical phytotoxicity[4] to precision epigenetic[2] and neuromodulatory therapies[1].

References

  • PubMed/NIH. "Diphenylmethylene hydroxamic acids as selective class IIa histone deacetylase inhibitors." National Institutes of Health. URL:[Link]

  • Taylor & Francis. "Synthesis and biological evaluation of new 4-thiazolidinone derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Cambridge University Press. "Phytotoxicity of Demethylated Analogs of Diphenamid." Weed Science. URL:[Link]

Sources

Pharmacological Comparison Guide: N-(3,4-dichlorophenyl)-2,2-diphenylacetamide vs. Diphenamid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,2-diphenylacetamide scaffold is a highly versatile pharmacophore whose biological activity is strictly dictated by its N-substitution. This guide provides an objective, data-driven comparison between two distinct derivatives: N-(3,4-dichlorophenyl)-2,2-diphenylacetamide (NDDA) and Diphenamid .

While sharing the same diphenylacetamide core, the addition of a bulky, electron-withdrawing 3,4-dichlorophenyl group in NDDA[1] creates a highly lipophilic privileged scaffold used extensively in medicinal chemistry to target transmembrane receptors (e.g., Kappa-Opioid Receptors)[2]. Conversely, the N,N-dimethyl substitution in Diphenamid yields a smaller, moderately lipophilic molecule primarily recognized as an agrochemical inhibitor of Acetyl-CoA carboxylase (ACCase)[3], with specific relevance in mammalian hepatic toxicology[4].

Structural Profiling and Physicochemical Properties

The divergent pharmacological applications of these two compounds are rooted in their physicochemical properties. NDDA's high lipophilicity drives its partitioning into lipid bilayers, optimizing its interaction with the hydrophobic sub-pockets of G-Protein-Coupled Receptors (GPCRs). Diphenamid’s lower molecular weight and reduced lipophilicity allow it to access the soluble or membrane-associated carboxyltransferase domains of metabolic enzymes.

Quantitative Data Comparison
Property / ParameterN-(3,4-dichlorophenyl)-2,2-diphenylacetamide (NDDA)Diphenamid (N,N-dimethyl-2,2-diphenylacetamide)
CAS Number 50916-30-8957-51-7
Molecular Weight 356.25 g/mol 239.31 g/mol
N-Substitution 3,4-dichlorophenylN,N-dimethyl
Primary Target Class GPCRs (e.g., KOR), Kinases, COX enzymesMetabolic Enzymes (Acetyl-CoA Carboxylase)
Target Affinity ~1.5 - 10 nM (EC50 for KOR agonist analogs)~1 - 5 µM (IC50 for ACCase)
Mammalian Toxicity Low acute; targeted peripheral effectsModerate (Chronic NOEL: 120 ppm / ~3 mg/kg/day)
LogP (Predicted) ~5.5 (Highly Lipophilic)~2.17 (Moderately Lipophilic)

Pharmacological Targets and Mechanisms of Action

NDDA: A Scaffold for GPCR Agonism and Analgesia

NDDA and its close structural analogs (often synthesized via 4-thiazolidinone conjugation)[5] are heavily utilized in the development of peripheral analgesics. The integration of the 3,4-dichlorophenyl-N-methylacetamido moiety into pyrrolidine structures yields potent Kappa-Opioid Receptor (KOR) agonists, such as ICI-204448[2].

Mechanistically, these derivatives bind to the KOR, triggering a Gi/o protein cascade. This activation inhibits adenylate cyclase, reduces intracellular cAMP, and closes N-type calcium channels. Because these specific NDDA derivatives are designed to be peripherally restricted, they effectively block pain transmission (tactile allodynia) without inducing the central dysphoric side effects typically associated with KOR agonism[2].

KOR_Signaling NDDA NDDA Scaffold (e.g., ICI-204448) KOR Kappa-Opioid Receptor (KOR) NDDA->KOR Agonism Gi Gi/o Protein Activation KOR->Gi cAMP cAMP Reduction Gi->cAMP Ca Ca2+ Channel Inhibition Gi->Ca Analgesia Peripheral Analgesia cAMP->Analgesia Ca->Analgesia

Fig 1. KOR activation pathway by NDDA derivatives leading to peripheral analgesia.

Diphenamid: ACCase Inhibition and Hepatic Toxicology

Diphenamid acts by directly inhibiting Acetyl-CoA carboxylase (ACCase)[3], the rate-limiting enzyme in de novo fatty acid synthesis. By blocking the carboxylation of acetyl-CoA to malonyl-CoA, diphenamid halts lipid membrane biogenesis.

While its primary efficacy is in plant systems, its pharmacological relevance extends to mammalian toxicology. Chronic exposure in mammalian models (e.g., canine feeding studies) demonstrates that diphenamid induces mild hepatic hypertrophy, characterized by increased liver weights and an accumulation of portal macrophages at doses exceeding 120 ppm[4]. This makes diphenamid a useful reference compound for studying xenobiotic-induced hepatic lipid dysregulation.

ACCase_Inhibition Diphenamid Diphenamid (N,N-dimethyl) ACCase Acetyl-CoA Carboxylase Diphenamid->ACCase Inhibition Malonyl Malonyl-CoA Depletion ACCase->Malonyl FAS Fatty Acid Synthesis Halt Malonyl->FAS Toxicity Growth Inhibition & Toxicity FAS->Toxicity

Fig 2. Diphenamid-mediated inhibition of ACCase resulting in fatty acid synthesis halt.

Experimental Methodologies (Self-Validating Protocols)

To objectively compare the functional activity of these compounds, researchers rely on highly specific, self-validating biochemical assays.

Protocol 1: [³⁵S]GTPγS Binding Assay for KOR Agonism (NDDA Derivatives)

Objective: Quantify the functional activation of Gi/o proteins by NDDA-derived KOR agonists.

  • Membrane Preparation: Homogenize KOR-expressing CHO cells in ice-cold Tris-HCl buffer.

    • Causality: Maintaining low temperatures prevents endogenous protease activity, while the Tris buffer maintains physiological pH to preserve the structural integrity and functional conformation of the transmembrane GPCRs.

  • Assay Incubation: Incubate 10 µg of membrane protein with varying concentrations of the NDDA derivative, 10 µM GDP, and 0.1 nM [³⁵S]GTPγS for 60 minutes at 30°C.

    • Causality: GDP is added in excess to lock all basal G-proteins in the inactive state. When the agonist binds KOR, it catalyzes the exchange of GDP for the radiolabeled[³⁵S]GTPγS. Because [³⁵S]GTPγS is non-hydrolyzable, the signal accumulates linearly without being degraded by the G-protein's intrinsic GTPase activity, ensuring a robust signal window.

  • Filtration and Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters, followed by liquid scintillation counting.

    • Causality: Rapid filtration physically separates the membrane-bound[³⁵S]GTPγS from the free radioligand in solution, allowing precise quantification of receptor activation with minimal background noise.

Protocol 2: ¹⁴C-Bicarbonate Incorporation Assay for ACCase Inhibition (Diphenamid)

Objective: Measure the direct enzymatic inhibition of Acetyl-CoA carboxylase by Diphenamid.

  • Enzyme Isolation: Extract ACCase from target tissue using an assay buffer containing Dithiothreitol (DTT) and glycerol.

    • Causality: DTT prevents the oxidation of critical cysteine residues within the enzyme's active site, while glycerol stabilizes the protein's quaternary structure during extraction.

  • Reaction Initiation: Mix the isolated enzyme with Diphenamid (0.1 µM to 100 µM), 50 mM Tris-HCl, 2.5 mM ATP, 50 mM KCl, and 1 mM Acetyl-CoA. Initiate the reaction by adding 15 mM NaH¹⁴CO₃.

    • Causality: ACCase utilizes ATP to carboxylate Acetyl-CoA. The addition of radiolabeled bicarbonate acts as the sole carbon source for this step; therefore, functional ACCase will directly incorporate the ¹⁴C into the newly formed malonyl-CoA.

  • Acidification and Measurement: After 20 minutes, stop the reaction by adding 6 M HCl. Dry the samples under a nitrogen stream and measure via scintillation counting.

    • Causality: HCl instantly denatures the enzyme to halt the reaction. Crucially, the extreme drop in pH drives all unreacted NaH¹⁴CO₃ into ¹⁴CO₂ gas, which evaporates. The remaining radioactivity in the vial is exclusively the non-volatile ¹⁴C-malonyl-CoA product, creating a self-validating, zero-background measurement system.

References

  • Title: Subcutaneous, intrathecal and periaqueductal grey administration of asimadoline and ICI-204448 reduces tactile allodynia in the rat Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Diphenamid - Pesticide Fact Sheet Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Synthesis and biological evaluation of new 4-thiazolidinone derivatives Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: 50916-30-8 (N-(3,4-dichlorophenyl)-2,2-diphenylacetamide) Source: PubChem URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you employ, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory requirements.

Hazard Assessment and Chemical Profile

N-(3,4-dichlorophenyl)-2,2-diphenylacetamide is a halogenated organic compound. Its chemical structure, containing two chlorine atoms on the phenyl ring, is a primary determinant for its classification as a hazardous substance. The safety data sheet (SDS) for this compound indicates that it is harmful if it comes into contact with the skin or is inhaled and may cause damage to an unborn child.[1] Therefore, it is imperative to handle this chemical and its waste with the utmost care, utilizing appropriate personal protective equipment and engineering controls.

The primary route of disposal for halogenated organic compounds is high-temperature incineration at a facility permitted to handle such waste.[2][3] This method is necessary to ensure the complete destruction of the molecule, preventing the release of hazardous substances into the environment.

Regulatory Compliance: Adherence to Hazardous Waste Regulations

In the United States, the disposal of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide is governed by the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for managing hazardous waste.[4][5] As a halogenated organic compound, this chemical waste must be segregated and disposed of as hazardous waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable federal, state, and local regulations.

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling N-(3,4-dichlorophenyl)-2,2-diphenylacetamide waste, it is essential to be equipped with the appropriate PPE and to work in a controlled environment.

  • Engineering Controls : All handling of this chemical, including the preparation of waste containers, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6][7]

  • Personal Protective Equipment :

    • Gloves : Wear chemically resistant gloves (e.g., nitrile) and change them frequently, especially if they become contaminated.[8]

    • Eye Protection : Chemical splash goggles are mandatory to protect against accidental splashes.[9]

    • Lab Coat : A flame-resistant lab coat should be worn to protect from skin contact.

    • Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide.

Step 1: Waste Segregation

Proper segregation of chemical waste is critical for safety and compliant disposal.

  • Designated Waste Container : Use a dedicated, properly labeled hazardous waste container for N-(3,4-dichlorophenyl)-2,2-diphenylacetamide and materials contaminated with it.

  • Halogenated Waste Stream : This waste must be collected in a container designated for halogenated organic waste.[10] Do not mix it with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[10]

  • Solid vs. Liquid Waste : Collect solid waste (e.g., residual powder, contaminated weigh paper) and liquid waste (e.g., solutions containing the compound) in separate, appropriate containers.

  • Incompatible Materials : Do not mix this waste with incompatible chemicals, such as strong oxidizing agents, to prevent potentially hazardous reactions.[11][12]

Step 2: Waste Container Management

  • Container Integrity : Ensure the waste container is in good condition, free of leaks, and compatible with the chemical.[13]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-(3,4-dichlorophenyl)-2,2-diphenylacetamide," and any other information required by your institution's EHS department.[13]

  • Container Closure : Keep the waste container closed at all times, except when adding waste.[10][13]

Step 3: Accumulation and Storage

  • Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a spill.[14]

Step 4: Arranging for Disposal

  • Contact EHS : Once the waste container is full or you are ready to have it removed, contact your institution's EHS department to arrange for a pickup.

  • Documentation : Complete any necessary waste disposal forms or manifests as required by your institution and regulatory agencies.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Alert : Evacuate the immediate area and alert your colleagues and supervisor.

  • Control Ignition Sources : If the material is in a solvent, remove all sources of ignition.[15]

  • Contain the Spill : If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Clean-up :

    • For small spills of solid material, carefully sweep or vacuum the material and place it in the designated hazardous waste container.[16] Avoid generating dust.

    • For liquid spills, use an absorbent material to soak up the spill. Place the contaminated absorbent material in the hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.[15]

  • Report : Report the spill to your supervisor and EHS department.

Quantitative Data Summary
Hazard ClassificationDescriptionSource
Acute Toxicity, Dermal Harmful in contact with skin.[1]
Acute Toxicity, Inhalation Harmful if inhaled.[1]
Reproductive Toxicity May damage the unborn child.[1]
GHS Pictograms Health Hazard, Exclamation Mark[1][17]
Signal Word Danger/Warning[1][17][18]
Disposal Workflow for N-(3,4-dichlorophenyl)-2,2-diphenylacetamide

start Start: Generation of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in a Chemical Fume Hood ppe->hood container_check Is a labeled 'Halogenated Organic Waste' container available? hood->container_check get_container Obtain and label a new, compatible waste container. container_check->get_container No add_waste Add waste to the container. Segregate solids and liquids if necessary. container_check->add_waste Yes get_container->add_waste close_container Securely close the container. add_waste->close_container store Store in a designated Satellite Accumulation Area with secondary containment. close_container->store full_check Is the container full or ready for disposal? store->full_check full_check->store No contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. full_check->contact_ehs Yes end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for N-(3,4-dichlorophenyl)-2,2-diphenylacetamide.

References

  • Safety data sheet. (n.d.).
  • Material Safety Data Sheet. (n.d.).
  • Fisher Scientific. (2025, December 23). SAFETY DATA SHEET.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Benchchem. (n.d.). N-(2,4-dichloro-3-methylphenyl)-2,2-diphenylacetamide.
  • University of Nevada, Reno. (n.d.). EPA Hazardous Waste | Environmental Health & Safety.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • CAMEO Chemicals - NOAA. (n.d.). Report.
  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%.
  • The EI Group. (2020, February 19). RCRA Requirements: Does Your Facility Generate Hazardous Waste?
  • Wittenberg University. (n.d.). Handling Chemicals.
  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
  • Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety.
  • SAFETY DATA SHEET according to Regulation (EC) No 1907/2006 (REACH) as amended. (2025, April 8).
  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.).
  • MilliporeSigma. (n.d.). N-(3,4-Dichlorophenyl)acetamide.

Sources

Comprehensive Safety Protocol: Personal Protective Equipment for Handling N-(3,4-dichlorophenyl)-2,2-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling N-(3,4-dichlorophenyl)-2,2-diphenylacetamide. As a Senior Application Scientist, my objective is to offer a framework grounded in the principles of chemical safety and risk mitigation, ensuring both personal safety and data integrity. The information herein is synthesized from established safety data for structurally similar compounds to provide a conservative and protective approach.

Hazard Assessment: Understanding the Risks

Anticipated Hazards:

  • Eye Irritation: Analogous compounds are classified as causing serious eye irritation.[1][2]

  • Skin Irritation: Contact with skin is likely to cause irritation.[2][3] Some related compounds may also cause skin sensitization, an allergic reaction that can develop upon re-exposure.[3]

  • Respiratory Irritation: If the compound is in powdered form, dust inhalation may cause respiratory tract irritation.[2][3] More severe systemic effects, such as methemoglobinemia (a blood disorder affecting oxygen transport), have been noted for related chemicals upon inhalation.[3]

  • Toxicity if Swallowed: Ingestion may be harmful and cause irritation of the digestive tract.[2][3]

Given these potential hazards, a stringent approach to personal protective equipment (PPE) is not just recommended; it is mandatory.

The Hierarchy of Controls: A Proactive Safety Strategy

Before relying on PPE, which is the last line of defense, higher-level controls must be implemented.

  • Engineering Controls: Your primary protective measure is to minimize exposure at the source. All handling of N-(3,4-dichlorophenyl)-2,2-diphenylacetamide solid or its solutions should be conducted within a certified chemical fume hood.[3] This ensures that any dust or vapors are contained and exhausted away from your breathing zone. The laboratory should also be equipped with easily accessible eyewash stations and safety showers.[4]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound. Clearly demarcate areas where it is being used and restrict access to authorized personnel only. Ensure all users are trained on the specific hazards and handling procedures.

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is required for all procedures involving N-(3,4-dichlorophenyl)-2,2-diphenylacetamide.

Protection Type Required Equipment Rationale and Best Practices
Eye & Face Chemical Safety Goggles (ANSI Z87.1 / EN166 compliant)Protects against dust particles and potential splashes. Must be worn at all times in the designated handling area.[3]
Skin (Hands) Chemical-Resistant Gloves (Nitrile recommended)Prevents direct skin contact, irritation, and potential sensitization.[3][5] Use a minimum thickness of 0.4 mm.[5] Always double-check glove integrity before use. For prolonged tasks, consider double-gloving.
Skin (Body) Fully-Buttoned Laboratory CoatProtects skin and personal clothing from contamination.[3]
Respiratory NIOSH/MSHA-approved RespiratorRequired if working outside a fume hood or if dust generation is unavoidable.[3] The type (e.g., N95 for particulates or an air-purifying respirator with organic vapor cartridges) depends on the specific procedure and a formal risk assessment.

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is directly tied to its correct usage. The sequence of putting on (donning) and taking off (doffing) is critical to prevent cross-contamination.

Experimental Workflow: PPE Protocol

PPE_Workflow cluster_Donning Donning Sequence (Clean Area) cluster_Doffing Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Respirator (if required) D1->D2 D3 3. Eye Protection D2->D3 D4 4. Gloves D3->D4 EnterLab Enter Designated Work Area D4->EnterLab F1 1. Gloves (turn inside out) F2 2. Lab Coat F1->F2 F3 3. Eye Protection F2->F3 F4 4. Respirator F3->F4 End Wash Hands Thoroughly F4->End Start Prepare for Work Start->D1 ExitLab Exit Work Area EnterLab->ExitLab Complete Work ExitLab->F1

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Protocol: Safe Handling and Disposal

A. Donning PPE

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respirator (if needed): If your risk assessment requires a respirator, perform a seal check according to the manufacturer's instructions.

  • Eye Protection: Put on your chemical safety goggles.

  • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat to create a seal.

B. Handling Operations

  • Verification: Before handling, confirm the container is clearly labeled.

  • Containment: Conduct all weighing and solution preparation inside a chemical fume hood.

  • Spill Management: In case of a spill, immediately alert others. Use an appropriate spill kit to absorb the material, then place it in a sealed container for hazardous waste disposal.[3] Clean the area thoroughly.

C. Doffing PPE

  • Gloves: This is the most likely item to be contaminated. Remove gloves first, peeling them off so they turn inside out, trapping any contaminants. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Remove your lab coat, folding it inward to contain any contamination on the outer surface. Place it in a designated bin for laundering or disposal.

  • Eye Protection: Remove your goggles.

  • Respirator: Remove your respirator last.

  • Hygiene: Immediately and thoroughly wash your hands with soap and water.[5]

D. Waste Disposal Plan

  • Contaminated PPE: All disposable PPE (gloves, etc.) must be placed in a clearly labeled hazardous waste container.

  • Chemical Waste: Unused chemical and any solutions must be disposed of as hazardous waste according to your institution's and local regulations.[3] Do not pour down the drain. The material is noted as potentially very toxic to aquatic organisms.[3]

Emergency First Aid Measures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing immediately.[5] Flush skin with plenty of soap and water for at least 15 minutes. Seek medical aid if irritation persists.[3]

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[3]

By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Material Safety Data Sheet. (2000, August 2). Fisher Scientific.
  • N1-(3,4-DICHLOROPHENYL)-2-CHLOROACETAMIDE (CAS No. 20149-84-2) SDS. (2017, August 19). XiXisys.com.
  • SAFETY DATA SHEET. (2025, September 22). Thermo Fisher Scientific. Details hazards such as skin, eye, and respiratory irritation for N-(2,6-Dichlorophenyl)acetamide.
  • SAFETY DATA SHEET. (2025, December 23). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • Safety Data Sheet. Merck. Provides specific recommendations for glove material (Nitrile rubber) and general hygiene measures.

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。